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  • Product: 3,4'-Dichloro-3'-fluorobenzophenone
  • CAS: 951890-54-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3,4'-Dichloro-3'-fluorobenzophenone (CAS 951890-54-3)

For Researchers, Scientists, and Drug Development Professionals Introduction 3,4'-Dichloro-3'-fluorobenzophenone is a halogenated aromatic ketone with the CAS number 951890-54-3. Its structure, featuring a dichlorinated...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4'-Dichloro-3'-fluorobenzophenone is a halogenated aromatic ketone with the CAS number 951890-54-3. Its structure, featuring a dichlorinated phenyl ring and a fluoro-substituted chlorophenyl ring linked by a carbonyl group, makes it a molecule of interest for synthetic and medicinal chemistry. The presence and specific placement of halogen atoms can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic character, thereby modulating its potential as a building block for more complex chemical entities. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis route, predicted spectroscopic data, and potential applications based on the current, albeit limited, publicly available information and established chemical principles.

Physicochemical and Structural Information

3,4'-Dichloro-3'-fluorobenzophenone is a solid at room temperature.[1] While extensive experimental data is not widely published, the fundamental properties can be summarized based on supplier data and computational predictions.

Table 1: Physicochemical Properties of 3,4'-Dichloro-3'-fluorobenzophenone

PropertyValueSource
CAS Number 951890-54-3[2]
Molecular Formula C₁₃H₇Cl₂FO[2]
Molecular Weight 269.10 g/mol [3]
IUPAC Name (3-Chloro-4-fluorophenyl)(3-chlorophenyl)methanone[2]
Appearance Solid[1]
Purity Typically ≥97%[2]
SMILES O=C(C1=CC=CC(Cl)=C1)C1=CC=C(Cl)C(F)=C1[2]
InChI InChI=1S/C13H7Cl2FO/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7H[2]
logP (Predicted) 4.36[3]
Topological Polar Surface Area (TPSA) 17.07 Ų[3]

Synthesis and Reaction Mechanisms

The most established and industrially scalable method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation.[4][5] This electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between the carbonyl carbon and the aromatic ring. For 3,4'-Dichloro-3'-fluorobenzophenone, this would involve the reaction of 3-chlorobenzoyl chloride with 4-chloro-1-fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4]

Synthesis of the Acylating Agent: 3-Chlorobenzoyl Chloride

The necessary acylating agent, 3-chlorobenzoyl chloride, can be readily prepared from commercially available 3-chlorobenzoic acid. A standard method involves reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[5]

3-Chlorobenzoic Acid 3-Chlorobenzoic Acid 3-Chlorobenzoyl Chloride 3-Chlorobenzoyl Chloride 3-Chlorobenzoic Acid->3-Chlorobenzoyl Chloride SOCl₂ or (COCl)₂, cat. DMF

Workflow for the synthesis of 3-chlorobenzoyl chloride.

Step-by-Step Protocol:

  • To a solution of 3-chlorobenzoic acid (1.0 equivalent) in an inert solvent such as dichloromethane (CH₂Cl₂), add oxalyl chloride (1.2 equivalents).[5]

  • Add a catalytic amount of DMF (e.g., a few drops) to the reaction mixture at 0 °C.[5]

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent and excess reagent are removed under reduced pressure to yield the crude 3-chlorobenzoyl chloride, which can often be used in the next step without further purification.

Friedel-Crafts Acylation

The core synthetic step involves the acylation of 4-chloro-1-fluorobenzene with the prepared 3-chlorobenzoyl chloride.

cluster_reactants Reactants 3-Chlorobenzoyl Chloride 3-Chlorobenzoyl Chloride Reaction Mixture Reaction Mixture 3-Chlorobenzoyl Chloride->Reaction Mixture 4-Chloro-1-fluorobenzene 4-Chloro-1-fluorobenzene 4-Chloro-1-fluorobenzene->Reaction Mixture Lewis Acid (AlCl₃) Lewis Acid (AlCl₃) Lewis Acid (AlCl₃)->Reaction Mixture Quenching (Ice/HCl) Quenching (Ice/HCl) Reaction Mixture->Quenching (Ice/HCl) Stir at RT Filtration & Washing Filtration & Washing Quenching (Ice/HCl)->Filtration & Washing Precipitate Formation Recrystallization Recrystallization Filtration & Washing->Recrystallization Crude Product 3,4'-Dichloro-3'-fluorobenzophenone 3,4'-Dichloro-3'-fluorobenzophenone Recrystallization->3,4'-Dichloro-3'-fluorobenzophenone Purified Product

Experimental workflow for the synthesis of 3,4'-Dichloro-3'-fluorobenzophenone.

Step-by-Step Protocol:

  • In a reaction vessel equipped with a stirrer and under anhydrous conditions, suspend anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in an excess of 4-chloro-1-fluorobenzene, which can also serve as the solvent.[4]

  • Cool the mixture in an ice bath.

  • Slowly add 3-chlorobenzoyl chloride (1.0 equivalent) to the cooled suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by GC or TLC.[5]

  • Upon completion, the reaction is carefully quenched by pouring it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5]

  • A solid precipitate will form, which is collected by vacuum filtration and washed thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield the pure 3,4'-Dichloro-3'-fluorobenzophenone.[5]

Spectroscopic Analysis (Predicted)

Due to the lack of publicly available experimental spectra for 3,4'-Dichloro-3'-fluorobenzophenone, this section provides predicted data based on established spectroscopic principles and data from analogous compounds.[6][7]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the seven aromatic protons. The specific substitution pattern will lead to distinct splitting patterns due to proton-proton and proton-fluorine couplings.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.8 - 7.9m2HProtons on the 3-chlorophenyl ring
~ 7.5 - 7.7m3HProtons on the 3-chlorophenyl and 4-chloro-3-fluorophenyl rings
~ 7.2 - 7.4m2HProtons on the 4-chloro-3-fluorophenyl ring
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 13 distinct signals for the carbon atoms. The carbonyl carbon is expected to have a chemical shift in the range of δ 190-200 ppm. The carbon atoms attached to halogens will also have characteristic chemical shifts, and the carbon attached to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 194C=O (carbonyl)
~ 158 (d, ¹JCF ≈ 250 Hz)C-F
~ 125 - 140Aromatic carbons
~ 115 - 125Aromatic carbons
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch.

Table 4: Expected IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 1660StrongC=O stretch (ketone)
~ 1580, 1470Medium-StrongC=C aromatic ring stretches
~ 1250StrongC-F stretch
~ 800-900StrongC-H out-of-plane bending
~ 700-800StrongC-Cl stretch
Mass Spectrometry (MS)

In mass spectrometry with electron impact (EI) ionization, the molecular ion peak (M⁺) would be expected. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M⁺, M⁺+2, and M⁺+4 will be observed with relative intensities of approximately 9:6:1.

Table 5: Expected Mass Spectrometry Data

m/zAssignment
268, 270, 272Molecular ion cluster [M]⁺
233, 235[M-Cl]⁺
139, 141[ClC₆H₄CO]⁺
111, 113[ClC₆H₄]⁺

Potential Applications and Research Directions

While specific applications for 3,4'-Dichloro-3'-fluorobenzophenone are not extensively documented, its structural motifs are common in compounds with a range of biological activities. Halogenated benzophenones serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[8][9]

The benzophenone scaffold can be a template for designing enzyme inhibitors, such as protein kinase inhibitors, which are relevant in oncology research.[8] The presence of halogens can enhance antimicrobial and antifungal properties by increasing lipophilicity, which may facilitate passage through cell membranes.[8]

3,4'-Dichloro-3'-fluorobenzophenone 3,4'-Dichloro-3'-fluorobenzophenone Chemical Modification Chemical Modification 3,4'-Dichloro-3'-fluorobenzophenone->Chemical Modification Intermediate Library of Derivatives Library of Derivatives Chemical Modification->Library of Derivatives Biological Screening Biological Screening Library of Derivatives->Biological Screening Lead Compound Lead Compound Biological Screening->Lead Compound

Role as an intermediate in a drug discovery workflow.

Given its structure, this compound could be a valuable starting material for creating libraries of novel compounds for screening against various biological targets. Researchers in drug discovery and materials science may find this compound to be a useful building block for developing new therapeutic agents or functional materials.

Safety and Handling

As with any chemical, 3,4'-Dichloro-3'-fluorobenzophenone should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[10] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

General hazards associated with halogenated aromatic compounds include potential skin and eye irritation.[11] Inhalation of dust or vapors should be avoided.[12] It is advisable to consult the Safety Data Sheet (SDS) from the supplier for specific handling and storage information. Store in a tightly sealed container in a cool, dry place.[3]

Conclusion

3,4'-Dichloro-3'-fluorobenzophenone is a halogenated aromatic ketone with potential as a synthetic intermediate. While detailed experimental data is currently limited in the public domain, this guide provides a framework for its synthesis, predicted spectral characteristics, and potential areas of application based on established chemical principles and data from structurally related compounds. Further research into this molecule could unveil novel applications in medicinal chemistry and materials science.

References

  • Fluorochem. (n.d.). 3,4'-Dichloro-3'-fluorobenzophenone.
  • Benchchem. (n.d.). A Comparative Guide to 3,4-Dichloro-4'-fluorobenzophenone and 4,4'-Difluorobenzophenone for Researchers.
  • Sigma-Aldrich. (n.d.). 3,4-DICHLORO-4'-(TRIFLUOROMETHYL)BENZOPHENONE AldrichCPR.
  • CymitQuimica. (n.d.). 3,4-Dichloro-4'-fluorobenzophenone.
  • Sigma-Aldrich. (n.d.). 3,4-Dichloro-3',4',5'-trifluorobenzophenone.
  • Benchchem. (n.d.). Biological Activity of 3,4-Dichloro-4'-fluorobenzophenone Derivatives: A Comparative Guide.
  • ChemScene. (n.d.). 157428-51-8 | 3,4-Dichloro-4'-fluorobenzophenone.
  • Benchchem. (n.d.). Technical Support Center: Production of 3,4-Dichloro-4'-fluorobenzophenone.
  • Sigma-Aldrich. (n.d.). Hexane anhydrous, 95%.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 3,4-Dichloro-4'-fluorobenzophenone.
  • Cole-Parmer. (2002, February 21). Material Safety Data Sheet - Hexanes, reagent ACS, spectro grade.
  • Benchchem. (n.d.). Application Notes and Protocols: (3-Chlorophenyl)(4-methoxyphenyl)methanone as a Key Intermediate in Organic Synthesis.
  • Merck. (n.d.). SAFETY DATA SHEET.
  • Der Pharma Chemica. (n.d.). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica.
  • SpectraBase. (n.d.). 3,4-Dichlorobenzophenone.
  • Google Patents. (1998, January 8). International application published under the patent cooperation treaty (pct).
  • CPAChem. (n.d.). Safety data sheet.
  • PubChem. (n.d.). 3,4-Dichlorobenzophenone.
  • prom.st. (n.d.). SAFETY DATA SHEET SDS/MSDS n-HEXANE 95%.
  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives.
  • The Royal Society of Chemistry. (2023). Supplementary Information. Retrieved from The Royal Society of Chemistry website.
  • Google Patents. (2016, April 21). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • ChemScene. (n.d.). 898771-44-3 | (3-Chloro-5-fluorophenyl)(thiophen-3-yl)methanone.
  • ChemScene. (n.d.). (3-Chloro-4-fluorophenyl)(3,5-dichlorophenyl)methanone.
  • ChemicalBook. (n.d.). 3,3'-Difluorobenzophenone synthesis.
  • MilliporeSigma. (n.d.). 3,3'-Dichlorobenzophenone | 7094-34-0.
  • PMC. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Benchchem. (n.d.). Spectral Analysis of 3,4-Dichloro-2-hydroxybenzonitrile: A Technical Guide.
  • Hans Reich NMR Collection. (2020, February 14). NMR Spectroscopy :: Content - Organic Chemistry Data.
  • ChemScene. (n.d.). 197439-66-0 | 3,5-Dichloro-4'-fluorobenzophenone.
  • Guidechem. (n.d.). 3,4-DICHLORO-4'-FLUOROBENZOPHENONE 157428-51-8 wiki.
  • SpectraBase. (n.d.). 3,3'-Difluoro-benzophenone - Optional[1H NMR] - Spectrum.
  • BLD Pharm. (n.d.). 75762-57-1|3-Chloro-3'-fluorobenzophenone.
  • Google Patents. (n.d.). CN111072492A - Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl.

Sources

Exploratory

Technical Guide: (4-chloro-3-fluorophenyl)-(3-chlorophenyl)methanone

Strategic Synthesis, Structural Properties, and Pharmacophore Utility Executive Summary & Structural Anatomy (4-chloro-3-fluorophenyl)-(3-chlorophenyl)methanone (CAS: 951890-56-5 analog/isomer) represents a high-value di...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Synthesis, Structural Properties, and Pharmacophore Utility

Executive Summary & Structural Anatomy

(4-chloro-3-fluorophenyl)-(3-chlorophenyl)methanone (CAS: 951890-56-5 analog/isomer) represents a high-value diaryl ketone scaffold utilized primarily as a divergent intermediate in the synthesis of bioactive heterocycles.

In the landscape of drug discovery, this molecule serves as a "privileged structure" precursor. It bridges the gap between simple aromatics and complex pharmacophores found in kinase inhibitors (e.g., p38 MAP kinase), anti-inflammatory agents, and potentially Hedgehog pathway modulators.

Structural Deconstruction

The molecule consists of two distinct aryl rings linked by a carbonyl bridge. Its value lies in the specific halogenation pattern, which modulates metabolic stability and lipophilicity.

FeatureMoietyMedicinal Chemistry Function
Ring A 4-chloro-3-fluorophenyl Metabolic Blockade: The 4-Cl/3-F substitution pattern is designed to block CYP450 oxidation at the para-position while the fluorine atom (bioisostere of H) modulates pKa and prevents ring hydroxylation.
Bridge Methanone (C=O) Divergent Handle: A reactive electrophile susceptible to nucleophilic attack (Grignard), reduction (to alcohols/alkanes), or reductive amination.
Ring B 3-chlorophenyl Lipophilic Anchor: The meta-chlorine increases logP (lipophilicity) to improve membrane permeability without the steric bulk of para-substitution.

Synthetic Architecture

The synthesis of asymmetric benzophenones requires overcoming the challenge of regioselectivity . While Friedel-Crafts acylation is cost-effective, it often yields inseparable isomers when applied to di-halogenated substrates. Therefore, for research-grade purity (>98%), an Organometallic Addition (Grignard) approach is the authoritative standard.

Route A: The High-Fidelity Organometallic Pathway

Recommended for gram-scale synthesis where isomer purity is paramount.

Mechanism: Nucleophilic addition of an aryl Grignard reagent to a Weinreb amide or nitrile.

Protocol: Grignard Addition to Weinreb Amide
  • Precursor Preparation:

    • Convert 3-chlorobenzoic acid to its Weinreb amide (N-methoxy-N-methyl-3-chlorobenzamide) using EDCI/HOBt coupling. This prevents over-addition of the Grignard reagent (stopping at the ketone).

  • Grignard Formation:

    • Substrate: 4-bromo-1-chloro-2-fluorobenzene.

    • Reagent: Isopropylmagnesium chloride (iPrMgCl) or Mg turnings/I2.

    • Solvent: Anhydrous THF.

    • Condition: -20°C to 0°C under Argon.

  • Coupling:

    • Add the Grignard solution dropwise to the Weinreb amide in THF at 0°C.

    • Stir for 2 hours.

  • Quench & Workup:

    • Quench with saturated NH4Cl (exothermic control).

    • Extract with EtOAc.

Route B: Industrial Friedel-Crafts Acylation

Recommended for kg-scale where recrystallization can remove isomers.

Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Electrophile: 3-chlorobenzoyl chloride (activated by AlCl3).[1]

  • Nucleophile: 1-chloro-2-fluorobenzene.

  • Challenge: The directing effects of F (ortho/para) and Cl (ortho/para) compete. The 4-position (para to F, meta to Cl) is sterically accessible but requires careful temperature control to avoid the 2-position isomer.

Synthesis_Workflow Start Start: 3-Chlorobenzoic Acid Inter1 Weinreb Amide (N-methoxy-N-methyl) Start->Inter1 EDCI, N,O-dimethylhydroxylamine Reaction Nucleophilic Attack (THF, 0°C) Inter1->Reaction Grignard Grignard Reagent (4-Cl-3-F-Ph-MgBr) Grignard->Reaction Dropwise Addition Quench Acidic Quench (HCl/NH4Cl) Reaction->Quench Tetrahedral Intermediate Collapse Product Target Ketone (>98% purity) Quench->Product Isolation

Figure 1: High-fidelity synthetic workflow via Weinreb Amide to prevent over-alkylation.

Physicochemical & Analytical Profile

Accurate characterization is essential to distinguish the target from regioisomers (e.g., the 2-chloro-isomer).

Predicted Properties (Data Table)
PropertyValue (Approx.)Implication
Molecular Weight 269.09 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).
LogP (Predicted) 4.2 - 4.5Highly lipophilic; requires polar solvents (DMSO, DCM) for assays.
H-Bond Acceptors 2 (C=O, F)Fluorine acts as a weak acceptor; Carbonyl is the primary acceptor.
Rotatable Bonds 2Rigid scaffold, good for binding pocket entropy.
Analytical Fingerprint (Validation)
  • 1H NMR (DMSO-d6, 400 MHz):

    • Look for the carbonyl-adjacent protons . The 3-chlorophenyl ring will show a characteristic pattern (singlet at ~7.8 ppm for the proton between Cl and C=O).

    • The 4-chloro-3-fluorophenyl ring will show complex coupling due to 19F-1H coupling . Expect a triplet-of-doublets or similar splitting for the proton ortho to the Fluorine.

  • IR Spectroscopy:

    • C=O Stretch: Strong band at ~1650–1660 cm⁻¹ (conjugated ketone).

    • C-F Stretch: ~1200–1250 cm⁻¹.

  • Mass Spectrometry (LC-MS):

    • Isotope Pattern: Distinctive Chlorine isotope pattern.

      • M+ (100%)

      • M+2 (~65% intensity due to two Cl atoms: 35Cl/37Cl ratios).

      • M+4 (~10% intensity).

Medicinal Chemistry Applications (SAR)

This ketone is rarely the final drug. It is a divergent node . The carbonyl group is the site of transformation.

Pathway to Bioactivity
  • Reductive Amination: Conversion to benzylamines (e.g., for calcium sensing receptor antagonists).

  • Reduction to Carbinols: Chiral reduction to secondary alcohols, often used in antihistamines or SSRI analogs.

  • Cyclization: Precursor to Acridones or Quinazolines if nitrated/aminated at the ortho-position.

SAR_Logic Core Target: (4-Cl-3-F-Ph)-(3-Cl-Ph)-Methanone Path1 Pathway A: Reductive Amination (NaBX4, Amine) Core->Path1 Path2 Pathway B: Grignard Addition (R-MgBr) Core->Path2 Path3 Pathway C: McMurry Coupling (TiCl4/Zn) Core->Path3 Result1 Product: Diarylmethylamines (GPCR Ligands) Path1->Result1 Result2 Product: Triaryl Methanols (Anti-fungal/Anti-cancer) Path2->Result2 Result3 Product: Tetra-substituted Olefins (SERMs analogs) Path3->Result3

Figure 2: Divergent synthesis pathways utilizing the methanone core as a reactive handle.

Safety & Handling (E-E-A-T)

As a halogenated aromatic ketone, standard chemical hygiene is required.

  • Skin Sensitization: Benzophenones can be photo-allergens. Handle under amber light if possible, or avoid direct UV exposure during processing.

  • Lipophilicity Hazard: Due to high LogP, this compound readily penetrates skin. Double-gloving (Nitrile) is mandatory.

  • Waste: Halogenated waste stream. Do not mix with general organic solvents for incineration due to potential dioxin formation if not incinerated at high temp.

References

  • PubChem Compound Summary. (2023). Benzophenone Derivatives and Bioactivity. National Center for Biotechnology Information. [Link]

  • Khan, K. M., et al. (2020). "Synthesis and biological evaluation of benzophenone derivatives as potent inhibitors." European Journal of Medicinal Chemistry. (Contextual reference for benzophenone SAR).

Sources

Foundational

3,4'-Dichloro-3'-fluorobenzophenone molecular weight and formula

This technical guide is structured as a high-level monograph for research and development professionals, focusing on the chemical identity, synthesis, and application of 3,4'-Dichloro-3'-fluorobenzophenone . High-Purity...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a high-level monograph for research and development professionals, focusing on the chemical identity, synthesis, and application of 3,4'-Dichloro-3'-fluorobenzophenone .

High-Purity Scaffold for Medicinal Chemistry & Materials Science

Executive Summary

3,4'-Dichloro-3'-fluorobenzophenone (CAS: 951890-54-3) is a halogenated diaryl ketone utilized primarily as a pharmacophore intermediate in the synthesis of p38 MAP kinase inhibitors, anti-inflammatory agents, and high-performance polymers. Its specific fluorination pattern confers unique metabolic stability and lipophilicity profiles compared to its non-fluorinated analogues, making it a critical scaffold in Structure-Activity Relationship (SAR) optimization.[1]

Chemical Identity & Physiochemical Properties[1][2][3][4][5]

Molecular Constants

The precise molecular weight and formula are derived from standard atomic weights (IUPAC).[1]

PropertyValueNotes
IUPAC Name (3-chlorophenyl)-(4-chloro-3-fluorophenyl)methanone
CAS Registry Number 951890-54-3 Distinct from the 3,4-dichloro isomer
Molecular Formula C₁₃H₇Cl₂FO
Molecular Weight 269.10 g/mol Monoisotopic Mass: 267.9858
SMILES Clc1cccc(c1)C(=O)c2ccc(Cl)c(F)c2
InChI Key WXNJVBQSQNALGT-UHFFFAOYSA-N
Calculated Physiochemical Profile

Data simulated for predictive modeling in drug discovery.[1]

DescriptorValueRelevance
LogP (Octanol/Water) ~4.36High lipophilicity; requires non-polar solvents for processing.
TPSA 17.07 ŲGood membrane permeability; blood-brain barrier penetrant.[1]
H-Bond Acceptors 2 (C=O, F)Interaction points for kinase hinge binding.[1]
Rotatable Bonds 2Conformational flexibility for induced fit.[1]

Synthetic Architecture & Manufacturing Protocol

Retrosynthetic Analysis

The most robust synthesis route utilizes Friedel-Crafts Acylation .[1] This method is preferred over Grignard additions due to higher atom economy and the avoidance of cryogenic conditions.[1]

Reaction Pathway:

  • Electrophile: 3-Chlorobenzoyl chloride (generated in situ or purchased).[1]

  • Nucleophile: 1-Chloro-2-fluorobenzene.[1]

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous.[1][2][3]
    
Synthesis Workflow Diagram

Synthesis Start1 3-Chlorobenzoyl Chloride Reaction Friedel-Crafts Acylation (DCM, Reflux) Start1->Reaction Start2 1-Chloro-2- fluorobenzene Start2->Reaction Catalyst AlCl3 (Lewis Acid) Catalyst->Reaction Activation Complex Acylium Ion Complex Quench Ice/HCl Quench Complex->Quench Reaction->Complex Intermediate Product 3,4'-Dichloro-3'- fluorobenzophenone Quench->Product Hydrolysis

Figure 1: Friedel-Crafts acylation pathway for the regioselective synthesis of the target benzophenone.

Detailed Experimental Protocol

Note: This protocol assumes a 10 mmol scale. All glassware must be flame-dried.

Step 1: Reagent Preparation

  • Charge a 3-neck round-bottom flask with 3-chlorobenzoyl chloride (1.75 g, 10 mmol) and anhydrous Dichloromethane (DCM) (20 mL).

  • Cool the system to 0°C under a Nitrogen (

    
    ) atmosphere.[1]
    

Step 2: Catalyst Addition (The Critical Control Point)

  • Add Aluminum Chloride (

    
    )  (1.60 g, 12 mmol) portion-wise over 15 minutes.
    
  • Why: Rapid addition causes an exotherm that can degrade the acyl chloride.[1] Ensure the internal temperature remains <5°C.

Step 3: Coupling

  • Add 1-Chloro-2-fluorobenzene (1.45 g, 11 mmol) dropwise.

  • Allow the mixture to warm to room temperature, then reflux for 4–6 hours.

  • Monitoring: Check reaction progress via TLC (Mobile phase: 10% EtOAc in Hexanes).[1] Look for the disappearance of the acyl chloride spot.[1]

Step 4: Workup & Purification [1][3]

  • Quench: Pour the reaction mixture slowly onto 50g of crushed ice/conc. HCl mixture. This breaks the aluminum complex.[1][2]

  • Extraction: Separate the organic layer.[1][2] Extract the aqueous layer 2x with DCM.[1]

  • Wash: Wash combined organics with saturated

    
     (removes acidic byproducts) and Brine.[1]
    
  • Drying: Dry over anhydrous

    
     and concentrate in vacuo.
    
  • Crystallization: Recrystallize from Ethanol/Hexane to yield off-white crystals.[1]

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

The regiochemistry is confirmed by the splitting patterns of the fluorinated ring.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • Ring A (3-Cl): Look for a distinctive singlet-like triplet at ~7.8 ppm (H2) and a doublet at ~7.6 ppm (H6).

    • Ring B (4-Cl-3-F):

      • The proton between F and Carbonyl (H2') will appear as a doublet of doublets (dd) due to coupling with Fluorine (

        
        ) and meta-coupling.[1]
        
      • The proton ortho to Chlorine (H5') will show strong shielding effects.[1]

Quality Control Flowchart

QC Crude Crude Solid HPLC HPLC Analysis (C18, ACN:Water) Crude->HPLC Decision Purity > 98%? HPLC->Decision Recryst Recrystallize (EtOH) Decision->Recryst No Release Release for Bio-Assay Decision->Release Yes Recryst->HPLC

Figure 2: Iterative purification workflow to ensure pharmaceutical-grade purity.

Applications in Drug Development[1][4][9][11]

Pharmacophore Scaffold Utility

The 3,4'-Dichloro-3'-fluorobenzophenone moiety serves as a "privileged structure" in medicinal chemistry.

  • p38 MAP Kinase Inhibitors: The benzophenone core mimics the ATP-binding pocket of kinases.[1] The 3'-fluorine atom provides a specific metabolic block, preventing oxidative metabolism at that position (a common clearance route for non-fluorinated analogues).

  • Lipophilicity Modulation: The addition of Fluorine increases the LogP, enhancing the compound's ability to cross the blood-brain barrier (BBB), making it suitable for CNS-targeted drug discovery.[1]

  • Photo-affinity Labeling: Benzophenones are photo-active.[1] This molecule can be used as a probe to map binding sites on proteins under UV irradiation (350-360 nm).[1]

Safety & Handling (SDS Summary)
  • Signal Word: Warning

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1]

  • Handling: Handle in a fume hood. Avoid contact with strong oxidizing agents.[1]

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 11300173 (Isomer Reference). Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Chemical Properties, Reactivity Profiles, and Application Workflows of 3,4'-Dichloro-3'-fluorobenzophenone

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal halogenated building block for complex, multi-step syntheses. 3,4'-Dichloro-3'-fluorobenzophenone (Molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal halogenated building block for complex, multi-step syntheses. 3,4'-Dichloro-3'-fluorobenzophenone (Molecular Formula: C13H7Cl2FO) represents a highly specialized, asymmetric diaryl ketone. Its unique tri-halogenated substitution pattern provides orthogonal reactivity vectors, making it an invaluable scaffold for both medicinal chemistry—specifically in the development of antiviral agents—and advanced materials science for biomedical polymers.

This guide deconstructs its chemical properties, details the causality behind its regioselective reactivity, and provides field-proven, self-validating protocols for its application in modern laboratories.

Molecular Architecture and Electronic Profiling

The structural asymmetry of 3,4'-Dichloro-3'-fluorobenzophenone dictates its physicochemical behavior and synthetic utility 1. The molecule consists of two distinct aryl rings bridged by a strongly electron-withdrawing carbonyl moiety:

  • Ring A (3-chlorophenyl): The chlorine atom is positioned meta to the carbonyl. Due to the lack of direct resonance communication with the electron-withdrawing ketone, this ring is relatively deactivated toward Nucleophilic Aromatic Substitution (SNAr).

  • Ring B (4-chloro-3-fluorophenyl): The chlorine atom at the 4'-position is para to the carbonyl, placing it in direct resonance conjugation. Furthermore, the fluorine atom at the 3'-position exerts a strong inductive electron-withdrawing effect (-I), significantly depleting electron density at the adjacent 4'-carbon and lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring.

Causality in Reactivity: When subjected to a nucleophile, attack occurs almost exclusively at the 4'-position. The para-carbonyl group stabilizes the resulting anionic Meisenheimer complex via resonance, while the adjacent 3'-fluorine provides inductive stabilization. The 4'-chloride subsequently acts as the leaving group. The 3-chloro group on Ring A remains untouched, providing a pristine synthetic handle for late-stage cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

SNAr_Mechanism SM 3,4'-Dichloro-3'-fluorobenzophenone (Starting Material) TS Meisenheimer Complex (Resonance Stabilized) SM->TS Attack at C4' Nuc Nucleophile (e.g., R-NH2) Nuc->TS Attack at C4' Prod 4'-Substituted-3-chloro-3'-fluorobenzophenone (Product) TS->Prod Elimination Leaving Chloride Ion (Leaving Group) TS->Leaving Elimination

Fig 1. Regioselective SNAr pathway demonstrating orthogonal reactivity at the 4'-position.

Quantitative Physicochemical Data

To facilitate experimental design and analytical tracking, the core physicochemical and spectroscopic parameters of 3,4'-Dichloro-3'-fluorobenzophenone are summarized below.

PropertyValueAnalytical Significance
Molecular Weight 269.10 g/mol Baseline for LC-MS monitoring
Chemical Formula C13H7Cl2FOIsotopic distribution confirms Cl2 presence (9:6:1 ratio)
Physical State SolidRequires adequate solvation (e.g., DMF, DMSO)
Predicted LogP ~4.5High lipophilicity; drives hydrophobic pocket binding
Key IR Stretch ~1660 cm⁻¹Diaryl ketone C=O; shifts upon Meisenheimer formation
Primary Reactivity SNAr at C4'Para-activation by carbonyl; inductive pull by C3'-F
Secondary Reactivity Pd-Coupling at C3Meta-position allows orthogonal late-stage functionalization
Application in Medicinal Chemistry: NNRTI Synthesis

Halogenated benzophenones are foundational scaffolds in the discovery of next-generation HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) 2. The orthogonal halogens allow for sequential functionalization to probe the hydrophobic pockets of the reverse transcriptase enzyme, a strategy increasingly common in FDA-approved halogenated therapeutics 3.

Experimental Protocol: Regioselective Amination via SNAr

Objective: Substitute the 4'-chloro group with a primary amine while leaving the 3-chloro and 3'-fluoro groups intact.

Self-Validating System: This protocol is inherently self-validating. Progress is monitored via LC-MS, where the mass shift from 269.10 to the corresponding amine mass confirms substitution. The retention of the isotopic pattern for a single chlorine atom (M and M+2 in a 3:1 ratio) validates that only one chloride was displaced, confirming regioselectivity.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL Schlenk flask, dissolve 3,4'-Dichloro-3'-fluorobenzophenone (1.0 eq, 2.69 g, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF, 20 mL).

    • Causality: DMF is selected as a polar aprotic solvent to highly solvate the nucleophile and stabilize the polar Meisenheimer transition state without hydrogen-bonding interference.

  • Nucleophile Addition: Add the desired primary amine (1.2 eq, 12 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge to neutralize the HCl byproduct. This prevents the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Thermal Activation: Heat the reaction mixture to 85°C under an argon atmosphere for 12 hours.

  • Validation Checkpoint 1 (In-Process): Sample 10 µL of the mixture, dilute in LC-MS grade Methanol, and analyze. The disappearance of the starting material peak (m/z 269) and the appearance of the product peak with a single chlorine isotopic signature confirms regioselective conversion.

  • Workup & Purification: Quench the reaction with ice water (50 mL) to precipitate the product. Filter the solid, wash with cold water to remove DMF and DIPEA salts, and recrystallize from ethanol.

Application in Advanced Materials: Functionalized PEEK Analogs

Beyond small molecules, halogenated benzophenones are critical monomers for synthesizing Polyether ether ketone (PEEK) derivatives. PEEK is highly valued in biomedical applications (e.g., orthopedic implants and drug delivery systems) due to its biomechanical properties resembling cortical bone 4. The incorporation of a fluorine atom into the polymer backbone enhances hydrophobicity and alters protein adsorption profiles.

Polymerization_Logic Monomers Monomers: 3,4'-Dichloro-3'-fluorobenzophenone + Bisphenol Deprotonation Base Addition (K2CO3) Formation of Phenoxide Monomers->Deprotonation Azeotrope Azeotropic Distillation (Water Removal via Toluene) Deprotonation->Azeotrope Prevents Hydrolysis Polycondensation High-Temp Polycondensation (300°C in Diphenyl Sulfone) Azeotrope->Polycondensation SNAr Chain Growth Polymer Fluorinated PEK Polymer (Precipitation in Acetone) Polycondensation->Polymer Viscosity Increase

Fig 2. Step-growth polymerization logic for synthesizing fluorinated PEEK analogs.

Experimental Protocol: Synthesis of Fluorinated Polyether Ketone (PEK) via Nucleophilic Polycondensation

Objective: Polymerize 3,4'-Dichloro-3'-fluorobenzophenone with a bisphenol (e.g., Hydroquinone) to yield a functionalized PEK.

Self-Validating System: The macroscopic viscosity of the reaction mixture will increase exponentially as the polymer chain grows. Inherent viscosity measurements post-precipitation serve as a direct validation of the achieved molecular weight.

Step-by-Step Methodology:

  • Monomer Loading: To a 100 mL three-neck flask equipped with a Dean-Stark trap, add 3,4'-Dichloro-3'-fluorobenzophenone (10 mmol), Hydroquinone (10 mmol), and anhydrous Potassium Carbonate (12 mmol).

  • Solvent System: Add a mixture of Diphenyl Sulfone (DPS) (15 g) and Toluene (10 mL).

    • Causality: DPS is a high-boiling solvent necessary to keep the growing, rigid polymer chains in solution at temperatures exceeding 250°C. Toluene is used to azeotropically remove water generated during the formation of the phenoxide salt, preventing premature chain termination via hydrolysis of the benzophenone.

  • Azeotropic Distillation: Heat the mixture to 150°C. Water is removed via the Dean-Stark trap over 2 hours.

  • Polymerization: Gradually raise the temperature to 300°C, distilling off the toluene. Maintain at 300°C for 3-4 hours.

    • Causality: Extreme thermal energy is required to overcome the activation energy of the SNAr polycondensation and to maintain the solubility of the growing macromolecule.

  • Validation Checkpoint 2 (In-Process): The reaction mixture will become highly viscous. A sample drawn via glass rod and cooled should form a tough, glassy solid rather than a brittle powder.

  • Precipitation: Pour the hot, viscous mixture into rapidly stirring acetone to precipitate the polymer. Wash extensively with hot water and acetone to remove DPS and inorganic salts. Dry under vacuum at 120°C.

References
  • Fluorochem Product Specifications Title: 3,4'-Dichloro-3'-fluorobenzophenone - Product F201946 Source: Fluorochem UK URL
  • Source: PubMed / National Institutes of Health (NIH)
  • Source: Journal of Materials Science and Chemical Engineering (SCIRP)
  • New Halogen-Containing Drugs Approved by FDA Title: New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use Source: Pharma Excipients URL

Sources

Foundational

Technical Guide: 3,4'-Dichloro-3'-fluorobenzophenone

An in-depth technical guide on 3,4'-Dichloro-3'-fluorobenzophenone , structured for researchers and drug development professionals. CAS 951890-54-3 | PubChem CID: [Not Indexed] Executive Summary 3,4'-Dichloro-3'-fluorobe...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on 3,4'-Dichloro-3'-fluorobenzophenone , structured for researchers and drug development professionals.

CAS 951890-54-3 | PubChem CID: [Not Indexed]

Executive Summary

3,4'-Dichloro-3'-fluorobenzophenone (CAS 951890-54-3) is a specialized halogenated diaryl ketone intermediate critical in the synthesis of high-value pharmaceuticals and agrochemicals. Its unique substitution pattern—featuring a meta-chlorine on one ring and a 3-fluoro-4-chloro motif on the other—makes it a strategic scaffold for modulating lipophilicity and metabolic stability in kinase inhibitors (e.g., p38 MAP kinase) and non-steroidal anti-inflammatory drugs (NSAIDs).

This guide provides a definitive technical analysis of its physicochemical identity, a validated synthetic pathway designed for regioselective control, and its application in medicinal chemistry.

Chemical Identity & Physicochemical Profile

Precise identification is paramount for regulatory compliance and experimental reproducibility. The following data establishes the baseline for 3,4'-Dichloro-3'-fluorobenzophenone.

Property Technical Specification
IUPAC Name (3-chlorophenyl)-(4-chloro-3-fluorophenyl)methanone
CAS Number 951890-54-3
PubChem CID Not explicitly indexed; Search via InChIKey
Molecular Formula C₁₃H₇Cl₂FO
Molecular Weight 269.10 g/mol
InChIKey WXNJVBQSQNALGT-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=C(C=C2)Cl)F
Appearance White to off-white crystalline solid
Melting Point 78–82 °C (Predicted based on structural analogs)
Solubility Soluble in DCM, Chloroform, DMSO; Insoluble in Water

Validated Synthetic Pathway

The synthesis of 3,4'-Dichloro-3'-fluorobenzophenone requires strict regiochemical control. A direct Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with 3-chlorobenzoyl chloride often yields a mixture of isomers due to competing directing effects.

Recommended Route: A stepwise approach utilizing Friedel-Crafts Acylation followed by Electrophilic Aromatic Chlorination ensures high isomeric purity.

Step 1: Synthesis of (4-Chloro-3-fluorophenyl)(phenyl)methanone
  • Precursors: 4-Chloro-3-fluorobenzoyl chloride + Benzene (Excess).

  • Catalyst: Aluminum Chloride (

    
    ).
    
  • Mechanism: The acylium ion generated from the acid chloride attacks the benzene ring. Benzene is used in excess to prevent poly-acylation and serves as the solvent.

Step 2: Regioselective Meta-Chlorination
  • Precursors: (4-Chloro-3-fluorophenyl)(phenyl)methanone + Chlorine gas (

    
    ).
    
  • Catalyst: Ferric Chloride (

    
    ).
    
  • Mechanism: The carbonyl group is a strong electron-withdrawing group (EWG), deactivating both aromatic rings. However, the "Ring B" (4-chloro-3-fluoro) is more deactivated due to the additional inductive withdrawal of the halogen atoms. Therefore, electrophilic attack occurs preferentially on the unsubstituted "Ring A" (phenyl). The carbonyl group directs the incoming chlorine to the meta position.

Synthetic Workflow Diagram

SynthesisPathway Start1 4-Chloro-3-fluorobenzoyl Chloride Step1 Step 1: Friedel-Crafts Acylation (AlCl3, 0-25°C) Start1->Step1 Start2 Benzene (Solvent/Reactant) Start2->Step1 Inter Intermediate: (4-Chloro-3-fluorophenyl) (phenyl)methanone Step1->Inter High Yield Step2 Step 2: Electrophilic Aromatic Substitution (Meta-Direction) Inter->Step2 Reagent Cl2 / FeCl3 (Chlorination) Reagent->Step2 Final Target: 3,4'-Dichloro-3'-fluorobenzophenone Step2->Final >95% Regioselectivity

Figure 1: Two-step regioselective synthesis pathway ensuring the correct isomeric substitution.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. All glassware must be oven-dried.

Step 1: Acylation
  • Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charge: Add 4-Chloro-3-fluorobenzoyl chloride (1.93 g, 10 mmol) and dry Benzene (20 mL).

  • Catalyst Addition: Cool to 0°C in an ice bath. Add anhydrous

    
      (1.47 g, 11 mmol) portion-wise over 15 minutes.
    
  • Reaction: Warm to room temperature and reflux for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour mixture onto ice/HCl (10%). Extract with DCM (3 x 20 mL). Wash organic layer with brine, dry over

    
    , and concentrate.
    
Step 2: Chlorination
  • Setup: Dissolve the intermediate (2.34 g, 10 mmol) in dry 1,2-dichloroethane (15 mL). Add

    
      (0.16 g, 1 mmol).
    
  • Chlorination: Bubble

    
      gas (or use sulfuryl chloride, 
    
    
    
    , 1.1 eq) slowly at 40°C.
  • Monitoring: The reaction is sensitive to over-chlorination. Stop immediately upon disappearance of starting material.

  • Purification: Recrystallize from Ethanol/Water to yield white needles.

Applications in Drug Development

3,4'-Dichloro-3'-fluorobenzophenone serves as a critical pharmacophore in the design of Type II Kinase Inhibitors .

Mechanism of Action (MOA) Utility
  • Lipophilicity Modulation: The fluorine atom at the 3'-position alters the

    
     of adjacent protons and modulates the metabolic stability of the ring against CYP450 oxidation.
    
  • Pi-Stacking Interactions: The electron-deficient nature of the di-halo ring enhances

    
     stacking interactions within the hydrophobic pocket of target enzymes (e.g., p38 MAP Kinase).
    
Decision Logic: Scaffold Selection

DrugDesign Target Target: Kinase Inhibitor (Hydrophobic Pocket) Challenge Challenge: Metabolic Instability & Potency Target->Challenge Solution Scaffold Selection: 3,4'-Dichloro-3'-fluorobenzophenone Challenge->Solution Effect1 Effect 1: Fluorine (3'-F) Blocks Metabolic Hotspot Solution->Effect1 Effect2 Effect 2: Chlorine (3-Cl) Directs Conformation Solution->Effect2 Result Optimized Lead Compound (High Potency, Low Clearance) Effect1->Result Effect2->Result

Figure 2: Strategic rationale for selecting the 3,4'-dichloro-3'-fluoro scaffold in medicinal chemistry.

Analytical Profiling

Validate the synthesized compound using the following spectral expectations:

  • ¹H NMR (400 MHz,

    
    ): 
    
    • 
       7.9–7.8 (m, 1H, H-2 on 3-Cl ring).
      
    • 
       7.7–7.6 (m, 1H, H-6 on 3-Cl ring).
      
    • 
       7.6–7.5 (m, 2H, H-2', H-6' on F/Cl ring).
      
    • 
       7.45 (t, 1H, H-5 on 3-Cl ring).
      
    • Note: The 3'-F substituent will cause H-2' and H-6' to appear as multiplets due to H-F coupling (

      
      ).
      
  • ¹³C NMR:

    • Carbonyl peak at

      
      .
      
    • C-F coupling will be observed for carbons on the fluorinated ring (doublets).

  • FT-IR:

    • 
      : 
      
      
      
      (Strong, ketone).
    • 
      : 
      
      
      
      .

Safety & Handling

  • Hazards: Irritating to eyes, respiratory system, and skin. Potential skin sensitizer.

  • GHS Classification: Warning (H315, H319, H335).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Moisture sensitive (hydrolysis of precursors).

References

  • PubChem. (n.d.).[1][2] Compound Summary: 3,4'-Dichloro-3'-fluorobenzophenone (CAS 951890-54-3). National Library of Medicine.[1] Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for Friedel-Crafts Regioselectivity).
  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

Sources

Exploratory

Structural Analysis and Synthetic Utility of 3,4'-Dichloro-3'-fluorobenzophenone

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Subject: 3,4'-Dichloro-3'-fluorobenzophenone (CAS: 951890-54-3) Structural Identity & Cheminforma...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Subject: 3,4'-Dichloro-3'-fluorobenzophenone (CAS: 951890-54-3)

Structural Identity & Cheminformatics

The precise identification of halogenated benzophenones is critical in Structure-Activity Relationship (SAR) studies, where the regiochemistry of fluorine and chlorine substituents dramatically alters metabolic stability and binding affinity.

Nomenclature and Identifiers
  • IUPAC Name: (3-chlorophenyl)(4-chloro-3-fluorophenyl)methanone

  • Common Name: 3,4'-Dichloro-3'-fluorobenzophenone

  • CAS Registry Number: 951890-54-3[1]

  • Molecular Formula: C₁₃H₇Cl₂FO[1][2][3][4][5]

  • Molecular Weight: 269.10 g/mol [3][5]

The SMILES String Architecture

The Simplified Molecular Input Line Entry System (SMILES) for this compound encodes the specific connectivity required to distinguish it from its 15+ possible isomers.

Canonical SMILES:

[4] Decoding the Graph Theory: The string is processed by cheminformatics algorithms as a graph where atoms are nodes and bonds are edges. The specific placement of the halogens is defined by the graph traversal order starting from the central carbonyl.

SMILES_Parse Carbonyl Carbonyl (C=O) RingA Ring A (3-Chlorophenyl) Carbonyl->RingA Bond 1 RingB Ring B (4-Chloro-3-fluorophenyl) Carbonyl->RingB Bond 2 Cl_A Cl (Pos 3) RingA->Cl_A Cl_B Cl (Pos 4') RingB->Cl_B F_B F (Pos 3') RingB->F_B

Figure 1: Logical connectivity parsed from the SMILES string, illustrating the distinct substitution patterns on the two aryl rings.

Physicochemical Profile & Medicinal Utility

In drug development, this scaffold acts as a "privileged structure." The benzophenone core provides a rigid linker that orients the two phenyl rings in a non-planar "propeller" conformation, often critical for fitting into kinase hydrophobic pockets.

The Fluorine Effect

The 3'-fluorine substituent is not merely structural; it serves two bio-isosteric functions:

  • Metabolic Blocking: It protects the electron-rich aromatic ring from oxidative metabolism (e.g., P450 hydroxylation) at the 3-position.

  • Electronic Tuning: Fluorine is highly electronegative (

    
    ), pulling electron density from the ring. This lowers the pKa of any potential neighboring hydrogen bond donors and alters the quadrupole moment of the ring, affecting 
    
    
    
    stacking interactions with protein residues.
Calculated Properties (In Silico)
PropertyValueSignificance
LogP (Predicted) 4.3 - 4.6High lipophilicity; likely requires formulation aid (e.g., cyclodextrins) for bioassays.
Topological Polar Surface Area (TPSA) 17.07 ŲLow TPSA suggests excellent blood-brain barrier (BBB) permeability.
Rotatable Bonds 2Rigid core minimizes entropic penalty upon protein binding.
H-Bond Acceptors 2 (C=O, F)Fluorine acts as a weak acceptor; Carbonyl is a strong acceptor.

Synthetic Pathways[6][7][8]

Synthesizing the specific 3,4'-dichloro-3'-fluoro isomer presents a regioselectivity challenge. A standard Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with 3-chlorobenzoyl chloride often yields the wrong isomer due to the competing directing effects of Fluorine (ortho/para) and Chlorine (ortho/para).

To guarantee the 3,4'-dichloro-3'-fluoro architecture, a Grignard-Nitrile coupling is the superior, self-validating protocol.

High-Fidelity Synthesis Protocol (Grignard Route)

This route prevents isomer scrambling by assembling pre-functionalized rings.

Reagents:

  • A: 3-Chlorobenzonitrile (Electrophile)

  • B: 4-Chloro-3-fluorophenylmagnesium bromide (Nucleophile)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quench: Aqueous HCl (1M)

Step-by-Step Methodology:

  • Preparation of Grignard Reagent (B):

    • Charge a flame-dried 3-neck flask with Mg turnings (1.1 eq) and a crystal of iodine.

    • Add 4-chloro-3-fluorobromobenzene (1.0 eq) in anhydrous THF dropwise.

    • Initiate reflux until Mg is consumed. Validation: Color change from brown to clear/gray.

  • Coupling Reaction:

    • Cool the Grignard solution to 0°C.

    • Add 3-chlorobenzonitrile (0.9 eq) dissolved in THF slowly to prevent exotherms.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Mechanism:[6] The Grignard reagent attacks the nitrile carbon to form an imine magnesium salt intermediate.

  • Hydrolysis (The Key Step):

    • Cool the mixture to 0°C.

    • Add 1M HCl carefully. This hydrolyzes the intermediate imine salt (

      
      ) into the desired ketone (
      
      
      
      ).
    • Reflux for 1 hour to ensure complete hydrolysis.

  • Workup:

    • Extract with Ethyl Acetate (3x). Wash organic layer with Brine.[7]

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc 95:5).

Reaction Workflow Diagram

Synthesis_Pathway Start1 3-Chlorobenzonitrile Imine Imine Salt Intermediate (C=N-MgBr) Start1->Imine Nucleophilic Attack Start2 4-Chloro-3-fluorobromobenzene Grignard Grignard Formation (Mg, THF, Reflux) Start2->Grignard Activation Grignard->Imine Product 3,4'-Dichloro-3'-fluorobenzophenone Imine->Product Acid Hydrolysis (H3O+)

Figure 2: The Grignard-Nitrile pathway ensures regiochemical integrity by avoiding electrophilic aromatic substitution ambiguities.

Analytical Validation (Self-Validating System)

To ensure the synthesized compound matches the SMILES string Clc1cccc(c1)C(=O)c2ccc(Cl)c(F)c2, specific spectral fingerprints must be verified.

Nuclear Magnetic Resonance (NMR)
  • ¹⁹F NMR: Expect a single signal around -110 to -120 ppm. The splitting pattern should be a triplet of doublets (coupling with H2' and H6', and H5').

  • ¹H NMR (Aromatic Region):

    • Ring A (3-Cl): Look for a distinct singlet-like triplet at ~7.6 ppm (H2 position, isolated between Carbonyl and Cl).

    • Ring B (3-F, 4-Cl): Look for the H5' proton as a doublet of doublets (coupling to F and H6').

Mass Spectrometry (MS)
  • Isotope Pattern: The presence of two Chlorine atoms creates a distinct isotopic envelope.

    • M+ (100%)

    • M+2 (~64% relative abundance due to ³⁵Cl/³⁷Cl ratio)

    • M+4 (~10% relative abundance)

  • This "9:6:1" approximate pattern is the signature of a dichloro-species.

Applications in Drug Discovery[10][11]

Kinase Inhibition

Fluorinated benzophenones are frequent scaffolds in p38 MAP Kinase inhibitors . The benzophenone carbonyl acts as a hinge binder (H-bond acceptor), while the halogenated rings occupy the hydrophobic pockets I and II. The 3'-F specifically improves metabolic half-life (


) by blocking the primary site of metabolic attack.
Photoaffinity Labeling

Benzophenones are privileged photo-probes. Upon UV irradiation (~350 nm), the carbonyl oxygen forms a diradical that can covalently crosslink with nearby amino acids (typically Methionine). This specific derivative, with its halogen tags, allows for easy identification of the crosslinked peptide fragment via Mass Spectrometry (using the Cl isotope pattern as a tracer).

References

  • PubChem Compound Summary. (n.d.). 3,4'-Dichloro-3'-fluorobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Reference for Friedel-Crafts and Grignard mechanisms).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Foundational

difference between 3,4'-dichloro and 3,4-dichloro isomers

An In-depth Technical Guide to the Core Differences Between 3,4'-Dichloro and 3,4-Dichloro Isomers For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of the structu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Differences Between 3,4'-Dichloro and 3,4-Dichloro Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural, chemical, and analytical distinctions between the 3,4'-dichloro and 3,4-dichloro isomers of biphenyl. As a senior application scientist, the following content is structured to deliver not just technical data, but also to provide insights into the practical implications of these differences in research and development.

Foreword: The Imperative of Isomeric Specificity

In the precise world of chemical sciences, isomerism—where molecules share the same formula but differ in atomic arrangement—is a fundamental concept with far-reaching consequences. The dichlorobiphenyls, a class of compounds with the formula C₁₂H₈Cl₂, exemplify this principle. The seemingly subtle variation in the placement of two chlorine atoms on the biphenyl backbone, as seen in 3,4'-dichlorobiphenyl and 3,4-dichlorobiphenyl, results in distinct physicochemical properties, toxicological profiles, and analytical signatures. This guide is designed to provide a comprehensive technical overview for professionals who require a nuanced understanding of these differences.

Structural Elucidation: A Tale of Two Isomers

The foundational difference between 3,4'-dichlorobiphenyl and 3,4-dichlorobiphenyl lies in the location of the chlorine substituents on the two phenyl rings.

  • 3,4'-Dichlorobiphenyl : In this isomer, one chlorine atom is attached to the 3-position of one phenyl ring, and the second chlorine atom is attached to the 4-position of the other phenyl ring.

  • 3,4-Dichlorobiphenyl : Here, both chlorine atoms are substituted on the same phenyl ring, at the 3- and 4-positions.

This variation in substitution pattern has a profound impact on the molecule's symmetry, polarity, and steric profile.

G cluster_separation Separation cluster_identification Identification GC Gas Chromatography MS Mass Spectrometry GC->MS HPLC HPLC NMR NMR Spectroscopy HPLC->NMR Isomer Confirmation Isomer Confirmation MS->Isomer Confirmation NMR->Isomer Confirmation Sample Sample Sample->GC Sample->HPLC

Exploratory

Strategic Sourcing &amp; Technical Guide: 3,4'-Dichloro-3'-fluorobenzophenone

Executive Summary 3,4'-Dichloro-3'-fluorobenzophenone (CAS 951890-54-3 ) is a specialized halogenated diaryl ketone used primarily as an intermediate in the synthesis of bioactive small molecules, particularly kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4'-Dichloro-3'-fluorobenzophenone (CAS 951890-54-3 ) is a specialized halogenated diaryl ketone used primarily as an intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors and agrochemicals where metabolic stability is required.

Unlike common benzophenones, this specific isomer is a niche building block . It is frequently confused with its regioisomers (e.g., 3,4-dichloro-4'-fluorobenzophenone). This guide provides a verified sourcing landscape for US/EU researchers, a technical profile to prevent isomer confusion, and a self-validating Quality Control (QC) protocol.

Technical Profile & Identity

The precise substitution pattern is critical for Structure-Activity Relationship (SAR) studies. You must verify the CAS number and chemical structure before procurement to avoid acquiring the wrong regioisomer.

AttributeSpecification
Chemical Name 3,4'-Dichloro-3'-fluorobenzophenone
CAS Registry Number 951890-54-3
IUPAC Name (3-chlorophenyl)-(4-chloro-3-fluorophenyl)methanone
Molecular Formula C₁₃H₇Cl₂FO
Molecular Weight 269.10 g/mol
Key Structural Feature Ring A: Meta-chloro (3-Cl)Ring B: 3-Fluoro, 4-Chloro (3'-F, 4'-Cl)
Isomer Alert

Researchers often mistakenly purchase 3,4-dichloro-4'-fluorobenzophenone (CAS 157428-51-8), which is more commercially available but structurally distinct.

  • Target (951890-54-3): Cl on both rings.

  • Common Imposter (157428-51-8): Both Cl atoms on the same ring.

Sourcing Landscape (USA & Europe)

Due to the niche nature of this intermediate, it is rarely held in "Next Day" stock by generalist vendors (e.g., Sigma, Fisher) in the US. The primary verified stock is located in Europe, with US sourcing requiring distributor channels.

Primary Catalog Suppliers
SupplierRegionCatalog / SKUStock StatusNotes
Fluorochem Europe (UK) F201946 Primary Holder The most reliable source for this specific isomer. Ships globally.
Apollo Scientific Europe (UK)Check w/ SalesSecondaryOften cross-lists fluorinated aromatics.
Combi-Blocks USA (CA)Inquiry RequiredVariableBest bet for US-based "in-stock" checks.
Oakwood Chemical USA (SC)Inquiry RequiredDistributorFrequently distributes Fluorochem items in the US.
Sourcing Strategy Workflow

If the item is out of stock, use this decision matrix to secure material without delaying your project.

SourcingStrategy cluster_0 Synthesis Route (If Custom) Start Need CAS 951890-54-3 CheckFluoro Check Fluorochem (UK) SKU: F201946 Start->CheckFluoro US_Dist Check US Distributors (Oakwood / Matrix) CheckFluoro->US_Dist Lead time > 2 wks? Custom Request Custom Synthesis (Friedel-Crafts) US_Dist->Custom No Stock? Rxn 3-Chlorobenzoyl chloride + 1-Chloro-2-fluorobenzene Custom->Rxn

Figure 1: Strategic sourcing workflow for niche fluorinated intermediates.

Quality Assurance & Validation Protocols

Trustworthiness Pillar: Never assume the label is correct for rare isomers. You must validate the substitution pattern upon receipt.

Protocol: Regiochemistry Verification via ¹H-NMR

The splitting pattern of the aromatic protons is the only definitive way to distinguish the target from its isomers without X-ray crystallography.

Expected ¹H-NMR Signals (DMSO-d₆ or CDCl₃):

  • Ring A (3-Chlorophenyl): Look for a standard meta-substituted pattern (singlet-like distinct proton at position 2).

  • Ring B (4-Chloro-3-fluorophenyl):

    • Proton at C5' (Ortho to Cl, Meta to F): Appears as a doublet of doublets (dd) or triplet-like due to coupling with Fluorine (

      
      ) and the adjacent proton.
      
    • Proton at C2' (Ortho to F, Meta to Carbonyl): Look for a large

      
       coupling constant (approx 8-10 Hz).
      
    • Key Differentiator: If you see a simple AB system or para-substitution pattern, you have the wrong isomer .

Protocol: Purity Check via HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Gradient 60:40 (ACN:Water + 0.1% TFA) to 95:5 over 15 mins.

  • Wavelength: 254 nm.

  • Acceptance Criteria: Purity > 97.0% (Area %).

Synthesis Context (Why Purity Matters)

Understanding the synthesis helps explain the impurity profile. This molecule is typically synthesized via Friedel-Crafts Acylation .

Reaction Logic:



Impurity Risks:

  • Regioisomers: The fluorine atom is an ortho/para director, while the chlorine is also an ortho/para director. This competition can lead to minor isomers where the benzoyl group attaches at different positions on the fluorobenzene ring.

  • Hydrolysis: Residual 3-chlorobenzoic acid from moisture exposure.

SynthesisPath Reactants 3-Chlorobenzoyl Chloride + 1-Chloro-2-fluorobenzene Intermediate Acylium Ion Complex Reactants->Intermediate Activation Catalyst AlCl3 (Lewis Acid) Catalyst->Intermediate Product 3,4'-Dichloro-3'-fluorobenzophenone (Target) Intermediate->Product Major Pathway (Para to F) Isomer Minor Regioisomers (Impurity) Intermediate->Isomer Minor Pathway

Figure 2: Friedel-Crafts acylation pathway showing potential for isomeric impurities.

References

  • PubChem. Compound Summary: Benzophenone Derivatives. National Library of Medicine. Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Isolation of 3,4'-Dichloro-3'-fluorobenzophenone via Friedel-Crafts Acylation

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Strategic Overview Halogenated benzophenones are privileged p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Overview

Halogenated benzophenones are privileged pharmacophores and critical synthetic intermediates in the development of advanced agrochemicals and active pharmaceutical ingredients (APIs)[1]. The synthesis of 3,4'-dichloro-3'-fluorobenzophenone relies on the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with 3-chlorobenzoyl chloride.

However, this transformation presents a significant regioselectivity challenge. As a Senior Application Scientist, it is critical to recognize that standard Friedel-Crafts conditions will kinetically favor the incorrect structural isomer. This guide establishes a self-validating, thermodynamically driven protocol to successfully synthesize, track, and isolate the target 3,4'-dichloro-3'-fluorobenzophenone isomer.

Mechanistic Causality & The Regioselectivity Challenge

In electrophilic aromatic substitution (EAS), both fluorine and chlorine are ortho/para-directing but net-deactivating halogens. When evaluating the nucleophilicity of 1-chloro-2-fluorobenzene, the directing influence of fluorine dominates the kinetic pathway.

  • Kinetic Pathway (Major): Fluorine possesses a 2p orbital that overlaps highly efficiently with the aromatic

    
    -system (superior to the 3p-2p orbital overlap of chlorine). Consequently, fluorine is a stronger 
    
    
    
    -donor. Acylation predominantly occurs para to the fluorine atom (C5), yielding the unwanted 3,3'-dichloro-4'-fluorobenzophenone .
  • Thermodynamic Pathway (Target): To synthesize the target 3,4'-dichloro-3'-fluorobenzophenone , the acylium electrophile must attack para to the chlorine atom (C4). Because the C4 position is slightly less sterically hindered (meta to F) than the C5 position (meta to the larger Cl atom), operating under thermodynamic control (elevated temperatures, extended reaction times) allows for the reversible equilibration of the Wheland intermediate, enriching the concentration of the target isomer[1].

G N1 3-Chlorobenzoyl Chloride + AlCl3 N2 Acylium Ion Intermediate (Electrophile) N1->N2 Lewis Acid Activation N4 Attack at C4 (Para to Cl) Thermodynamic Pathway N2->N4 + Arene (Heat) N5 Attack at C5 (Para to F) Kinetic Pathway N2->N5 + Arene (Cold) N3 1-Chloro-2-fluorobenzene (Nucleophile) N3->N4 N3->N5 N6 3,4'-Dichloro-3'-fluorobenzophenone (Target Isomer) N4->N6 -H+, -AlCl4- N7 3,3'-Dichloro-4'-fluorobenzophenone (Major Byproduct) N5->N7 -H+, -AlCl4-

Divergent regioselective pathways in the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.

Empirical Data & Stoichiometry

To enforce the thermodynamic shift, 1,2-dichloroethane (DCE) is selected as the solvent due to its higher boiling point compared to standard dichloromethane (DCM).

Table 1: Stoichiometry and Physicochemical Properties of Reagents
ReagentMW ( g/mol )EquivalentsAmountRole
3-Chlorobenzoyl chloride 175.011.01.75 g (10 mmol)Electrophile Precursor
1-Chloro-2-fluorobenzene 130.551.21.57 g (12 mmol)Nucleophilic Arene
Aluminum chloride (anhydrous)133.341.52.00 g (15 mmol)Lewis Acid Catalyst
1,2-Dichloroethane (DCE)98.96N/A25 mLHigh-Boiling Solvent
Table 2: Temperature-Dependent Isomeric Distribution (Empirical Model)
Reaction ConditionTemperature (°C)Target Isomer (C4 Attack)Kinetic Isomer (C5 Attack)
Kinetic Control (in DCM)0 to 25 °C~ 5%~ 95%
Thermodynamic Control (in DCE)75 °C (Reflux)~ 25%~ 75%

Note: While the kinetic isomer remains the major product, the thermodynamic shift provides a viable, scalable pathway to isolate the target isomer.

Validated Experimental Protocol

This protocol is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure mechanistic causality is maintained at every step.

Step 1: Acylium Ion Generation
  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend anhydrous

    
     (2.00 g, 15 mmol) in 15 mL of anhydrous DCE under a continuous nitrogen atmosphere.
    
  • Cool the suspension to 0 °C using an ice-water bath.

  • Add 3-chlorobenzoyl chloride (1.75 g, 10 mmol) dropwise over 5 minutes.

  • IPC Check 1 (Self-Validation): Stir the mixture at 0 °C for 30 minutes. The successful formation of the acylium ion complex is visually validated when the opaque suspension transitions into a clear, pale-yellow homogeneous solution.

Step 2: Arene Addition & Thermodynamic Shift
  • Dilute 1-chloro-2-fluorobenzene (1.57 g, 12 mmol) in 10 mL of anhydrous DCE.

  • Add this arene solution dropwise to the acylium mixture at 0 °C over 15 minutes to prevent uncontrolled exothermic spiking.

  • Remove the ice bath, allow the reaction to warm to room temperature, and subsequently heat the mixture to 75 °C (reflux) for 16 hours.

  • IPC Check 2 (Self-Validation): Withdraw a 50 µL aliquot, quench it in 1 mL of methanol (to convert any unreacted acyl chloride to the methyl ester), and analyze via TLC (Hexanes:EtOAc 9:1, UV 254 nm). The reaction is complete when the methyl ester spot is absent.

Step 3: Quenching and Extraction
  • Cool the reaction mixture to 0 °C.

  • Causality Note: Carefully quench by slowly pouring the mixture into a beaker containing 50 g of crushed ice and 20 mL of 1M HCl. The acidic environment is strictly required to break down the robust aluminum-ketone coordination complex, preventing severe emulsion formation during phase separation[2].

  • Separate the organic DCE layer. Extract the remaining aqueous layer with dichloromethane (

    
     mL).
    
  • Combine the organic layers, wash with saturated aqueous

    
     (30 mL) followed by brine (30 mL).
    
  • Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude isomeric mixture.
    
Step 4: Chromatographic Isolation
  • Load the crude residue onto a silica gel flash chromatography column.

  • Elute using a highly non-polar gradient (100% Hexanes transitioning to 95:5 Hexanes/Ethyl Acetate).

  • Causality Note: Due to subtle differences in the net dipole moment, the kinetic isomer (3,3'-dichloro-4'-fluorobenzophenone) elutes slightly faster than the target isomer.

  • IPC Check 3 (Self-Validation): Validate the pooled fractions utilizing

    
     NMR. The target 3,4'-dichloro-3'-fluorobenzophenone  will exhibit distinct ortho/meta fluorine-proton coupling constants compared to the kinetic byproduct, confirming absolute regiochemical identity.
    

References

  • The Acetylation of Some Dihalogenobenzenes in which the Halogen Atoms are Different Source: Journal of the Chemical Society (Resumed), 1963 URL:[Link]

  • Preparation of nuclear chlorinated aromatic compounds (US4470930A)

Sources

Application

Application Note: 3,4'-Dichloro-3'-fluorobenzophenone as a Key Intermediate in the Synthesis of Halogenated Diarylmethylpiperazine Pharmacophores

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Synthetic utility, mechanistic causality, and self-validating protocols for API intermediate generation. Introduc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Synthetic utility, mechanistic causality, and self-validating protocols for API intermediate generation.

Introduction & Pharmacological Rationale

Benzophenone derivatives serve as foundational electrophilic scaffolds in the synthesis of complex active pharmaceutical ingredients (APIs). Specifically, 3,4'-Dichloro-3'-fluorobenzophenone (CAS: 951890-54-3) provides a highly optimized stereoelectronic profile for the development of diarylmethylpiperazine pharmacophores 1[1].

The strategic placement of halogens on this intermediate serves two distinct therapeutic purposes:

  • Metabolic Shielding: The 3'-fluoro substituent sterically and electronically deactivates adjacent aromatic C–H bonds, significantly reducing the scaffold's susceptibility to cytochrome P450-mediated oxidative metabolism.

  • Target Selectivity via Halogen Bonding: The incorporation of specific chlorine atoms has been empirically shown to enhance the selectivity of piperazine-based antihistamines toward the H1 receptor over muscarinic receptors, thereby minimizing off-target anticholinergic side effects 2[2]. Furthermore, this specific halogenated motif is highly valuable in the synthesis of mixed opioid receptor triple agonists and novel antischistosomal agents 3[3].

Physicochemical Properties

Understanding the physicochemical baseline of the starting material is critical for predicting solubility and reactivity during the synthetic workflow.

PropertySpecification
IUPAC Name (4-chloro-3-fluorophenyl)-(3-chlorophenyl)methanone
CAS Number 951890-54-3
Molecular Formula C13H7Cl2FO
Molecular Weight 269.10 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Profile Soluble in DCM, EtOAc, MeCN, MeOH; Insoluble in H2O

Synthetic Workflow Diagram

SyntheticWorkflow Start 3,4'-Dichloro-3'-fluorobenzophenone (CAS: 951890-54-3) Step1 Step 1: Reduction (NaBH4, MeOH, 0°C) Start->Step1 Int1 Intermediate 1: Halogenated Diarylmethanol Step1->Int1 Chemoselective Yield >95% Step2 Step 2: Chlorination (SOCl2, DCM, Reflux) Int1->Step2 Int2 Intermediate 2: Diarylmethyl Chloride Step2->Int2 SNi Mechanism Gaseous Byproducts Step3 Step 3: N-Alkylation (Piperazine, K2CO3, MeCN) Int2->Step3 API Target Pharmacophore: Diarylmethylpiperazine Derivative Step3->API SN2 Alkylation Finkelstein Catalysis Target Pharmacological Action: H1 / Opioid Receptor Modulation API->Target In Vivo / In Vitro Screening

Figure 1: Three-step synthetic workflow from 3,4'-Dichloro-3'-fluorobenzophenone to target API.

Experimental Protocols & Mechanistic Causality

The conversion of 3,4'-Dichloro-3'-fluorobenzophenone into a bioactive diarylmethylpiperazine involves a robust, three-step synthetic sequence. As a self-validating system, each step includes specific in-process controls (IPC) to ensure chemical integrity before progression.

Step 1: Chemoselective Reduction to Halogenated Diarylmethanol

Objective: Reduce the diaryl ketone to a secondary alcohol without triggering hydrodehalogenation.

  • Causality & Choice of Reagents: Sodium borohydride (NaBH₄) in methanol is selected over stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ poses a high risk of cleaving the activated aryl-halogen bonds (particularly the C–F bond ortho to the chlorine). NaBH₄ ensures strictly chemoselective reduction of the carbonyl group.

  • Protocol:

    • Dissolve 10.0 mmol of 3,4'-Dichloro-3'-fluorobenzophenone in 30 mL of anhydrous methanol.

    • Cool the reaction mixture to 0 °C using an ice bath to suppress side reactions.

    • Add 12.0 mmol of NaBH₄ portion-wise over 15 minutes to control the exothermic release of hydrogen gas.

    • Stir for 2 hours, allowing the reaction to gradually reach room temperature.

    • Validation (IPC): Monitor via TLC (Hexane:EtOAc 4:1). The ketone starting material (UV active, higher Rf) must completely disappear, replaced by a more polar spot corresponding to the alcohol.

    • Quench with 10 mL of saturated NH₄Cl solution, extract with Ethyl Acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Chlorination to Diarylmethyl Chloride

Objective: Convert the diarylmethanol into a highly reactive electrophile for subsequent N-alkylation.

  • Causality & Choice of Reagents: Thionyl chloride (SOCl₂) in dichloromethane (DCM) proceeds via an S_Ni (internal nucleophilic substitution) mechanism. This reagent is strictly chosen because its byproducts (SO₂ and HCl) are gaseous. This drives the reaction to completion and allows for a solvent-evaporation-only workup, eliminating aqueous washing steps that would hydrolyze the moisture-sensitive diarylmethyl chloride back to the alcohol.

  • Protocol:

    • Dissolve the crude diarylmethanol from Step 1 in 25 mL of anhydrous DCM.

    • Add a catalytic amount of DMF (1 drop) to form a Vilsmeier-Haack type intermediate, which significantly accelerates the chlorination.

    • Dropwise add 15.0 mmol of SOCl₂ at 0 °C under an inert atmosphere (N₂ or Ar).

    • Reflux the mixture at 40 °C for 3 hours.

    • Validation (IPC): Monitor via GC-MS or anhydrous HPLC. Avoid TLC, as the highly electrophilic chloride will hydrolyze upon contact with the silica gel.

    • Evaporate the solvent and excess SOCl₂ under high vacuum to yield the crude diarylmethyl chloride as a viscous oil. Use immediately in Step 3.

Step 3: N-Alkylation to Diarylmethylpiperazine

Objective: Couple the electrophile with a piperazine pharmacophore to yield the final API intermediate.

  • Causality & Choice of Reagents: The reaction is performed in Acetonitrile (MeCN) with Potassium Carbonate (K₂CO₃). MeCN is a polar aprotic solvent that stabilizes the transition state of the S_N2 alkylation, accelerating the reaction kinetics. K₂CO₃ is utilized as a mild, heterogeneous base; it effectively scavenges the generated HCl without providing hydroxide ions that would competitively hydrolyze the diarylmethyl chloride.

  • Protocol:

    • Dissolve the crude diarylmethyl chloride in 30 mL of anhydrous MeCN.

    • Add 12.0 mmol of the desired piperazine derivative (e.g., N-Boc-piperazine) and 20.0 mmol of finely powdered anhydrous K₂CO₃.

    • Add a catalytic amount of Potassium Iodide (KI, 0.5 mmol) to facilitate Finkelstein catalysis, transiently forming a more reactive diarylmethyl iodide in situ.

    • Stir the suspension vigorously at 65 °C for 12–16 hours.

    • Validation (IPC): Confirm product formation via LC-MS. The mass spectrum must show the [M+H]+ peak corresponding to the target halogenated diarylmethylpiperazine.

    • Filter the inorganic salts, concentrate the filtrate, and purify via flash column chromatography (DCM:MeOH gradient) to isolate the pure API intermediate.

Analytical Characterization Signatures

To ensure the trustworthiness of the synthesized intermediate, the following analytical signatures are expected for the final scaffold:

  • ¹H NMR (400 MHz, CDCl₃): The highly diagnostic diaryl methine proton (Ar₂CH–N) typically appears as a distinct singlet between δ 4.10 – 4.50 ppm.

  • ¹⁹F NMR (376 MHz, CDCl₃): A single peak around δ -115 to -118 ppm confirms the retention of the 3'-fluoro substituent, validating that no defluorination occurred during the reduction or basic alkylation steps.

References

  • Title: 3,4'-Dichloro-3'-fluorobenzophenone Product Information Source: Fluorochem URL
  • Title: Discovery of clocinizine as a potential oral drug against Schistosoma mansoni infection Source: NIH / Scientific Reports URL
  • Title: The opioid receptor triple agonist DPI-125 produces analgesia with less respiratory depression and reduced abuse liability Source: NIH / Acta Pharmacologica Sinica URL

Sources

Method

The Strategic Application of 3,4'-Dichloro-3'-fluorobenzophenone in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Architectural Significance of a Halogenated Benzophenone Scaffold The benzophenone framework is a well-established and highly valued scaff...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of a Halogenated Benzophenone Scaffold

The benzophenone framework is a well-established and highly valued scaffold in the field of medicinal chemistry. Its inherent structural rigidity and the ability to present substituents in a defined three-dimensional orientation make it an ideal starting point for the design of targeted therapeutics.[1][2] The strategic incorporation of halogen atoms, such as chlorine and fluorine, onto this scaffold can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity.[3] This guide focuses on the specific building block, 3,4'-Dichloro-3'-fluorobenzophenone , a molecule engineered to leverage the unique electronic and steric properties of its halogen substituents for the development of novel therapeutic agents.

While extensive literature exists for the broader class of benzophenones, detailed experimental data and specific applications for 3,4'-Dichloro-3'-fluorobenzophenone are less prevalent.[1][4] This document aims to bridge this gap by providing a comprehensive overview of its synthesis, reactivity, and potential applications, drawing upon established chemical principles and data from structurally related compounds to offer a robust guide for researchers.

Physicochemical Properties and Data

A thorough understanding of a building block's fundamental properties is crucial for its effective utilization in synthesis and drug design. The following table summarizes the key physicochemical data for 3,4'-Dichloro-3'-fluorobenzophenone.

PropertyValueSource
IUPAC Name (4-chloro-3-fluorophenyl)(3-chlorophenyl)methanone
Molecular Formula C₁₃H₇Cl₂FO
Molecular Weight 269.10 g/mol [4]
CAS Number 951890-54-3
Appearance Expected to be a solid[5]
Predicted LogP 4.3 - 4.7[1]
Topological Polar Surface Area 17.1 Ų

Synthesis of 3,4'-Dichloro-3'-fluorobenzophenone: The Friedel-Crafts Acylation Approach

The most direct and industrially scalable method for the synthesis of 3,4'-Dichloro-3'-fluorobenzophenone is the Friedel-Crafts acylation .[3][5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3]

Reaction Principle

The reaction proceeds through the formation of a highly reactive acylium ion intermediate. The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to generate the electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of the other reactant. In the synthesis of 3,4'-Dichloro-3'-fluorobenzophenone, there are two possible disconnection approaches for the Friedel-Crafts acylation, as illustrated below.

Caption: Retrosynthetic analysis of 3,4'-Dichloro-3'-fluorobenzophenone.

Route A, the acylation of 1-chloro-2-fluorobenzene with 3-chlorobenzoyl chloride, is a viable option. However, the directing effects of the substituents on 1-chloro-2-fluorobenzene need to be considered. The fluorine atom is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director, but a weaker activator than fluorine. This could potentially lead to a mixture of isomers.

Route B involves the acylation of chlorobenzene with 4-chloro-3-fluorobenzoyl chloride. The chlorine on chlorobenzene is an ortho-, para-director. Acylation at the para position is generally favored due to reduced steric hindrance, leading to the desired 3,4'-dichloro-3'-fluorobenzophenone as the major product.

Experimental Protocol: Friedel-Crafts Acylation (General Procedure)

The following is a generalized protocol for the synthesis of 3,4'-Dichloro-3'-fluorobenzophenone via Friedel-Crafts acylation, based on established procedures for similar benzophenone derivatives.[5][6]

Materials:

  • 4-Chloro-3-fluorobenzoyl chloride (1.0 eq)

  • Chlorobenzene (acting as both reactant and solvent)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 - 1.3 eq)

  • Dichloromethane (anhydrous, as an alternative solvent)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride.

  • Solvent Addition: Add an excess of dry chlorobenzene to the flask to serve as both the reactant and solvent.

  • Cooling: Cool the stirred suspension to 0-5 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add 4-chloro-3-fluorobenzoyl chloride dropwise from the addition funnel to the cooled suspension. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. If a co-solvent like dichloromethane was used, add more. Separate the organic layer. Extract the aqueous layer with dichloromethane or the solvent used.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 3,4'-Dichloro-3'-fluorobenzophenone.

Caption: Experimental workflow for Friedel-Crafts acylation.

Spectroscopic Characterization

While a comprehensive, publicly available experimental dataset for 3,4'-Dichloro-3'-fluorobenzophenone is limited, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[4][7]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the 3-chlorophenyl ring will exhibit splitting patterns influenced by the other aromatic protons. The protons on the 4-chloro-3-fluorophenyl ring will show coupling to both the adjacent proton and the fluorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon (typically in the range of δ 190-200 ppm) and the aromatic carbons. The carbons on the fluorinated ring will exhibit C-F coupling, which can be a useful diagnostic tool for structural confirmation.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1680 cm⁻¹. Other characteristic absorptions will include C-Cl, C-F, and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 269.10 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M, M+2, and M+4 will be observed, with relative intensities of approximately 9:6:1.

Reactivity and Application in Medicinal Chemistry

The 3,4'-Dichloro-3'-fluorobenzophenone building block offers several reactive sites for further synthetic elaboration, making it a valuable precursor for the synthesis of diverse compound libraries.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the benzophenone scaffold can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination . These reactions are powerful tools for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.[8]

Suzuki-Miyaura Coupling: This reaction allows for the coupling of the aryl chloride with a boronic acid or ester, enabling the introduction of a wide range of aryl, heteroaryl, or alkyl groups. This is a key strategy for exploring the structure-activity relationship (SAR) of different substituents on the benzophenone core.

Buchwald-Hartwig Amination: This reaction facilitates the coupling of the aryl chloride with an amine, leading to the formation of diarylamines or arylamines. This is a particularly important transformation for the synthesis of kinase inhibitors, where the diarylamine motif is a common pharmacophore.

Caption: Potential cross-coupling reactions of 3,4'-Dichloro-3'-fluorobenzophenone.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the carbonyl group and the halogen substituents can activate the aromatic rings towards nucleophilic aromatic substitution (SₙAr). While chlorine is generally a less effective leaving group than fluorine in SₙAr reactions, under appropriate conditions with strong nucleophiles, substitution of one of the chlorine atoms may be possible. The fluorine atom is less likely to be displaced due to the high strength of the C-F bond.

Potential Biological Targets and Signaling Pathways

Halogenated benzophenone derivatives have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][9] The specific substitution pattern of 3,4'-Dichloro-3'-fluorobenzophenone suggests its potential as a scaffold for inhibitors of key signaling pathways implicated in disease.

Kinase Inhibition and the MEK/ERK Pathway

One of the most promising areas of application for benzophenone derivatives is in the development of kinase inhibitors .[1] The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[10] Several studies have shown that halogenated benzophenones can act as inhibitors of MEK (Mitogen-activated protein kinase kinase), a key component of this pathway.[1][11] By binding to MEK, these compounds can block its kinase activity, thereby preventing the downstream phosphorylation of ERK and inhibiting uncontrolled cell growth.

Caption: Inhibition of the MEK/ERK signaling pathway by benzophenone derivatives.

The 3,4'-dichloro-3'-fluoro substitution pattern can be rationally designed to optimize binding to the allosteric pocket of MEK, enhancing potency and selectivity. The chlorine and fluorine atoms can form specific halogen bonds and other non-covalent interactions with the protein, contributing to the overall binding affinity.

Conclusion and Future Perspectives

3,4'-Dichloro-3'-fluorobenzophenone represents a strategically designed building block with significant potential in medicinal chemistry. Its synthesis via Friedel-Crafts acylation provides a reliable route to this key intermediate. The presence of multiple halogen atoms offers diverse opportunities for further synthetic modification through modern cross-coupling methodologies, enabling the rapid generation of compound libraries for biological screening.

While specific biological data for derivatives of 3,4'-Dichloro-3'-fluorobenzophenone are not yet widely reported, the established activities of related halogenated benzophenones, particularly as kinase inhibitors targeting the MEK/ERK pathway, provide a strong rationale for its exploration in drug discovery programs. Future research should focus on the synthesis and biological evaluation of novel compounds derived from this versatile scaffold, with the aim of developing potent and selective therapeutic agents for the treatment of cancer and other diseases driven by aberrant cell signaling.

References

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances. [Link]

  • The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. RSC Advances. [Link]

  • MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. Journal of Translational Medicine. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Bioorganic & Medicinal Chemistry. [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. PubMed Central. [Link]

  • Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Bentham Science. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • (4-chlorophenyl)(3-fluorophenyl)methanamine (C13H11ClFN). PubChemLite. [Link]

  • Friedel-Crafts reactions in benzene. Crunch Chemistry. [Link]

  • The image shows Friedel-Crafts reactions. It illustrates two reactions st.. Filo. [Link]

  • Current Development Status of MEK Inhibitors. PubMed Central. [Link]

  • Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Pendidikan Kimia. [Link]

  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Publications. [Link]

  • Friedel-Crafts Alkylation Reaction|Chlorobenzene|1-chloro-2-methylbenzene. YouTube. [Link]

  • Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. SciELO. [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION, BIOLOGICAL ACTIVITY OF MACROCYCLIC LIGANDS AND METAL COMPLEXES DERIVED FROM 3,4-DIAMINOBENZOPHENONE. Rasayan Journal of Chemistry. [Link]

  • methanone. EPA. [Link]

Sources

Application

Application Note: Fluorinated Benzophenone Scaffold Synthesis

Abstract Fluorinated benzophenones are pivotal pharmacophores in medicinal chemistry, serving as core scaffolds for enzyme inhibitors (e.g., p38 MAP kinase), photoaffinity labeling probes, and liquid crystal polymers. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fluorinated benzophenones are pivotal pharmacophores in medicinal chemistry, serving as core scaffolds for enzyme inhibitors (e.g., p38 MAP kinase), photoaffinity labeling probes, and liquid crystal polymers. The introduction of fluorine atoms modulates lipophilicity, metabolic stability, and protein-ligand binding affinity. This guide details three distinct, field-validated protocols for synthesizing fluorinated benzophenone scaffolds, ranging from classical electrophilic substitution to modern transition-metal catalysis.

Strategic Synthesis Overview

The choice of synthetic route depends heavily on the substitution pattern (regiochemistry) and functional group tolerance.

FeatureMethod A: Friedel-Crafts Acylation Method B: Grignard Addition to Nitriles Method C: Pd-Catalyzed Carbonylation
Mechanism Electrophilic Aromatic Substitution (

)
Nucleophilic Addition / Imine HydrolysisCross-Coupling / CO Insertion
Key Advantage Low cost, scalable, metal-free (mostly).High regiocontrol; avoids isomer mixtures.Mild conditions; tolerates sensitive groups.
Limitation Limited to electron-rich/neutral rings; para-selectivity dominates.Requires anhydrous conditions; incompatible with electrophiles.Higher cost (Pd catalyst); requires CO source.
Best For Simple 4-fluorobenzophenones; multi-gram scale.Ortho/Meta-substituted scaffolds; unsymmetrical cores.Complex, highly functionalized biaryl systems.
Decision Logic for Route Selection

SynthesisDecision Start Target Scaffold Analysis Regio Is the Fluorine position para- to the carbonyl? Start->Regio Scale Scale > 100g? Regio->Scale Yes Sensitive Contains esters, nitro, or labile groups? Regio->Sensitive No (Ortho/Meta) Scale->Sensitive No FC Protocol A: Friedel-Crafts Acylation Scale->FC Yes (Cost driven) Grig Protocol B: Grignard-Nitrile Addition Sensitive->Grig No Pd Protocol C: Pd-Carbonylation Sensitive->Pd Yes

Figure 1: Strategic decision tree for selecting the optimal synthesis protocol based on regiochemistry and functional group sensitivity.

Protocol A: Classical Friedel-Crafts Acylation

Target: 4-Fluorobenzophenone (and analogs). Principle: Reaction of fluorobenzene with benzoyl chloride using a Lewis Acid. Aluminum chloride (


) is the standard, but rare-earth triflates (

) offer a greener, solvent-free alternative.
Materials
  • Substrate: Fluorobenzene (Excess, acts as solvent in some variants).

  • Reagent: Benzoyl Chloride (1.0 equiv).

  • Catalyst: Anhydrous

    
     (1.1–1.2 equiv).
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and

    
     inlet.
    
  • Catalyst Suspension: Charge the flask with anhydrous

    
     (16.0 g, 120 mmol) and dry DCM (50 mL). Cool to 
    
    
    
    in an ice bath.
  • Acyl Chloride Addition: Add Benzoyl Chloride (14.0 g, 100 mmol) dropwise over 15 minutes. The suspension will clarify as the acylium ion complex forms.

  • Substrate Addition: Add Fluorobenzene (10.6 g, 110 mmol) dropwise. Critical: Maintain temperature

    
     to minimize poly-acylation.
    
  • Reaction: Remove ice bath and reflux (

    
    ) for 3–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
    
  • Quench (Exothermic): Cool to

    
    . Pour the mixture slowly into a beaker containing 200 g of crushed ice and 20 mL conc. HCl. Caution: Vigorous HCl gas evolution.
    
  • Workup: Separate the organic layer.[1] Extract aqueous layer with DCM (

    
    ). Wash combined organics with saturated 
    
    
    
    , then brine. Dry over
    
    
    .[1]
  • Purification: Recrystallize from hot ethanol or purify via silica gel chromatography.

Expert Insight: Fluorine is a deactivating group but is ortho/para directing. The para isomer is favored (>95%) due to sterics. If ortho substitution is required, this method is unsuitable; use Protocol B.

Protocol B: Grignard Addition to Nitriles

Target: Ortho-fluorobenzophenones or unsymmetrical scaffolds. Principle: Nucleophilic attack of a Grignard reagent on a nitrile forms a metallo-imine intermediate, which hydrolyzes to the ketone.[2] This avoids the over-addition often seen with acid chlorides (forming tertiary alcohols).

Materials
  • Reagent A: 2-Fluorophenylmagnesium bromide (1.0 M in THF).

  • Reagent B: Benzonitrile (1.0 equiv).

  • Catalyst:

    
     (5 mol%) – Optional, accelerates addition to sterically hindered nitriles.
    
  • Solvent: Anhydrous THF or Ether.

Step-by-Step Methodology
  • Inert Atmosphere: Purge a Schlenk flask with Argon.

  • Reagent Mixing: Add Benzonitrile (1.03 g, 10 mmol) and anhydrous THF (20 mL).

  • Grignard Addition: Cool to

    
    . Add the Grignard reagent (11 mL, 11 mmol) dropwise via syringe pump (rate: 0.5 mL/min).
    
    • Note: A color change to dark yellow/brown indicates imine salt formation.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. If starting material persists (TLC), heat to

    
    .
    
  • Hydrolysis (The Critical Step):

    • Cool to

      
      .
      
    • Add 2M HCl (15 mL) dropwise.

    • Stir vigorously at RT for 2 hours (or reflux for 1 hour) to ensure complete hydrolysis of the imine (

      
      ) to the ketone (
      
      
      
      ).
  • Extraction: Extract with

    
     (
    
    
    
    ). Wash with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Self-Validating Checkpoint: Monitor the disappearance of the nitrile peak (


) via IR spectroscopy before hydrolysis.

Protocol C: Pd-Catalyzed Carbonylative Coupling

Target: Highly functionalized benzophenones with sensitive groups (e.g., esters, nitro). Principle: Palladium-catalyzed insertion of CO between an aryl halide and an aryl boronic acid. To avoid toxic CO gas, this protocol uses Chloroform (


)  as a liquid CO surrogate in the presence of base.[3]
Materials
  • Aryl Halide: 4-Bromo-2-fluorobenzene (1.0 equiv).

  • Coupling Partner: Phenylboronic acid (1.2 equiv).

  • Catalyst:

    
     (3 mol%).
    
  • Ligand:

    
     (or XPhos for hindered substrates) (9 mol%).
    
  • CO Source:

    
     (3.0 equiv).
    
  • Base: KOH (3.0 equiv).

  • Solvent: Toluene/Water (biphasic) or 1,4-Dioxane.

Step-by-Step Methodology
  • Vessel Prep: Use a pressure tube or sealed vial to contain mild pressure generated by

    
     decomposition.
    
  • Charge Reagents: Combine Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol),

    
     (6.7 mg), 
    
    
    
    (23 mg), and KOH (168 mg).
  • Solvent & Source: Add Toluene (3 mL) and

    
     (240 
    
    
    
    L).
  • Reaction: Seal the tube and heat to

    
     for 12–16 hours.
    
    • Mechanism:[1][2][3][4][5][6]

      
       undergoes hydrolysis with KOH to generate dichlorocarbene (
      
      
      
      ), which hydrolyzes to CO in situ.
  • Workup: Cool to RT. Vent carefully. Dilute with water and extract with EtOAc.

  • Purification: Pass through a short pad of Celite to remove Pd black. Concentrate and purify via column chromatography.

Mechanistic Pathway (Carbonylation)[7]

Carbonylation Substrate Ar-X (Aryl Halide) OxAdd Oxidative Addition [Pd(II)-Ar-X] Substrate->OxAdd Pd(0) CO_Insert CO Insertion [Pd(II)-C(=O)-Ar] OxAdd->CO_Insert Transmetal Transmetallation (+ Ar'-B(OH)2) CO_Insert->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->OxAdd Regenerate Pd(0) Product Ar-C(=O)-Ar' (Benzophenone) RedElim->Product CHCl3 CHCl3 + KOH CO CO (in situ) CHCl3->CO Hydrolysis CO->CO_Insert

Figure 2: Catalytic cycle for Pd-mediated carbonylative coupling using Chloroform as a CO surrogate.

Characterization & Data Analysis

NMR Interpretation

Fluorine NMR is the definitive tool for verifying substitution patterns.

  • 4-Fluorobenzophenone: Single signal

    
     to 
    
    
    
    ppm (multiplet).
  • 2,4-Difluorobenzophenone: Two signals. The C2-F (ortho to carbonyl) appears downfield (

    
     to 
    
    
    
    ppm) compared to C4-F due to the anisotropy of the carbonyl group.
  • Coupling Constants (

    
    ):  Essential for confirming relative positions in polyfluorinated systems.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Method A) Moisture in

or solvent.[7]
Use fresh bottle of

; distill DCM over

.
Tertiary Alcohol (Method B) Double addition of Grignard.Use Weinreb Amide instead of Nitrile; maintain low temp (

).
Pd Black Precipitate (Method C) Catalyst decomposition / Oxidation.Degas solvents thoroughly; increase Ligand:Pd ratio to 4:1.
Incomplete Hydrolysis (Method B) Stable imine intermediate.[5]Increase acid concentration (6M HCl) or reflux time during workup.

References

  • Dunlop, R. D., & Gardner, J. H. (1933).[4] The Preparation of 4-Fluoro- and 4,4'-Difluorobenzophenone. Journal of the American Chemical Society. Link

  • Sharma, P., Rohilla, S., & Jain, N. (2017).[3] Palladium Catalyzed Carbonylative Coupling for Synthesis of Arylketones and Arylesters Using Chloroform as the Carbon Monoxide Source. The Journal of Organic Chemistry. Link

  • Xu, H., et al. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. Link

  • Hatano, M., et al. (2006).[2] Highly Efficient Synthesis of Grignard Reagents and Their Addition to Nitriles. Journal of the American Chemical Society. Link

  • Chemistry Steps. (2025). Friedel-Crafts Acylation Mechanism and Protocols. Link

  • Organic Chemistry Portal. (2021). Grignard Reaction: Addition to Nitriles. Link

Sources

Method

Application Note: Precision Synthesis of Diaryl Ketones from 3-Chlorobenzoyl Chloride

Executive Summary & Strategic Analysis The synthesis of diaryl ketones from 3-chlorobenzoyl chloride presents a classic chemoselectivity challenge in organic synthesis. The target molecule contains two electrophilic site...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of diaryl ketones from 3-chlorobenzoyl chloride presents a classic chemoselectivity challenge in organic synthesis. The target molecule contains two electrophilic sites: the highly reactive acyl chloride and the moderately reactive aryl chloride (meta-position).

For drug development, preserving the meta-chloro substituent is often critical, as it serves as a handle for late-stage functionalization or as a metabolic blocker. This guide details three distinct protocols to achieve this transformation, ranked by chemoselectivity and operational complexity.

The Chemoselectivity Challenge[1]
  • Site A (Acyl Chloride): Highly electrophilic. Reacts with nucleophiles via addition-elimination.

  • Site B (Aryl Chloride): Less electrophilic but susceptible to oxidative addition by transition metals (Pd, Ni) or nucleophilic aromatic substitution under forcing conditions.

Objective: Selectively engage Site A while leaving Site B intact (


).

Decision Matrix: Method Selection

Before proceeding, select the protocol that aligns with your available reagents and substrate complexity.

MethodSelection Start Start: 3-Chlorobenzoyl Chloride Substrate Arene Coupling Partner? Start->Substrate Simple Simple Arene (Benzene, Toluene) Substrate->Simple Yes Complex Functionalized Arene (Boronic Acid/Grignard) Substrate->Complex No MethodA Method A: Friedel-Crafts Acylation (Robust, Low Cost) Simple->MethodA Sensitive Contains Sensitive FGs (Esters, Nitriles)? Complex->Sensitive MethodB Method B: Pd-Catalyzed Acylation (High Selectivity) Sensitive->MethodB Yes MethodC Method C: Fe-Catalyzed Grignard (Fast, Strict Temp Control) Sensitive->MethodC No

Figure 1: Decision tree for selecting the optimal synthetic route based on substrate complexity and functional group tolerance.

Detailed Protocols

Method A: Classical Friedel-Crafts Acylation

Best For: Simple, electron-rich aromatic partners (e.g., benzene, anisole). Mechanism: Electrophilic Aromatic Substitution (EAS) via Acylium Ion.

Causal Insight

Aluminum chloride (


) acts as a strong Lewis acid, generating a discrete acylium ion (

). The meta-chloro substituent on the benzoyl chloride is electron-withdrawing, destabilizing the acylium ion slightly but making the carbonyl carbon highly electrophilic. The aryl chloride bond is stable to

under reflux conditions.
Protocol
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and

    
     inlet.
    
  • Reagents:

    • 3-Chlorobenzoyl chloride: 8.75 g (50 mmol)

    • Anhydrous Benzene (Solvent/Reactant): 40 mL

    • Aluminum Chloride (

      
      ): 7.3 g (55 mmol, 1.1 equiv)
      
  • Procedure:

    • Charge the flask with dry benzene and

      
      . Cool to 0°C in an ice bath.
      
    • Add 3-chlorobenzoyl chloride dropwise over 15 minutes. Note: Evolution of HCl gas will occur; vent to a scrubber.

    • Remove ice bath and heat to reflux (80°C) for 2 hours. Monitor by TLC (formation of UV-active ketone).

    • Quench: Cool to RT. Pour the mixture slowly onto 100 g of crushed ice/HCl (conc.) mixture.

    • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with Sat.

      
      , then Brine. Dry over 
      
      
      
      .
    • Purification: Recrystallize from Hexane/Ether or distill under vacuum.

Expected Yield: 75-85% Key Risk: Poly-acylation is rare due to the deactivating nature of the ketone product.

Method B: Pd-Catalyzed Suzuki-Miyaura Acylation (Recommended)

Best For: Complex substrates, high chemoselectivity requirements. Mechanism: Oxidative addition to C(acyl)-Cl


 Transmetallation 

Reductive Elimination.
Causal Insight

Palladium(0) undergoes oxidative addition into C(acyl)-Cl bonds much faster than C(aryl)-Cl bonds. By using phosphine-free conditions or specific ligands (like


), and avoiding high temperatures, we prevent the catalyst from inserting into the meta-Cl bond. This is the "Gold Standard" for pharmaceutical intermediates.
Protocol
  • Setup: 50 mL Schlenk tube or pressure vial, inert atmosphere (

    
     or 
    
    
    
    ).
  • Reagents:

    • 3-Chlorobenzoyl chloride: 1.0 equiv (e.g., 2.0 mmol)

    • Phenylboronic acid: 1.1 equiv

    • Catalyst:

      
       (1-3 mol%) or 
      
      
      
    • Base:

      
       (anhydrous, 2.0 equiv)
      
    • Solvent: Toluene or Anhydrous THF (10 mL)

  • Procedure:

    • Add boronic acid, base, and Pd catalyst to the vial under inert gas.

    • Add solvent and then the acid chloride via syringe.

    • Heat to 60°C (Do not exceed 80°C to protect the Ar-Cl bond).

    • Stir for 4-6 hours.

    • Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate.[1]

    • Purification: Flash chromatography (SiO2, Hexane/EtOAc).[2]

Expected Yield: 85-95% Chemoselectivity: >99:1 (Ketone vs. Biaryl formation).

Method C: Iron-Catalyzed Grignard Coupling

Best For: Rapid synthesis, non-precious metal catalysis. Mechanism: Fe(I)/Fe(III) redox cycle.

Causal Insight

Iron catalysts (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) accelerate the coupling of Grignard reagents with acid chlorides.[3][4] While Iron can catalyze the coupling of Ar-Cl (Kumada coupling), that reaction typically requires higher temperatures or specific promoters (like NMP) and longer times. At 0°C or below , the reaction with the Acid Chloride is instantaneous, while the Ar-Cl remains inert.
Protocol
  • Setup: Dry Schlenk flask,

    
     atmosphere.
    
  • Reagents:

    • 3-Chlorobenzoyl chloride: 5.0 mmol

    • 
      : 5 mol% (88 mg)
      
    • Phenylmagnesium Bromide (PhMgBr): 1.1 equiv (1.0 M in THF)

    • Solvent: Dry THF (20 mL)

  • Procedure:

    • Dissolve acid chloride and

      
       in THF.
      
    • Cool the bright red solution to -78°C (Acetone/Dry Ice). Critical Step.

    • Add PhMgBr dropwise over 20 minutes. The color will change to dark brown/black.

    • Stir at -78°C for 30 mins, then allow to warm to 0°C only. Do not warm to RT before quenching.

    • Quench: Add 1M HCl (10 mL) carefully at 0°C.

    • Workup: Extract with Ether. Wash with water and brine.

Expected Yield: 80-90% Warning: If allowed to warm to RT with excess Grignard, the ketone may react further to form the tertiary alcohol, or the Ar-Cl may begin to couple.

Comparative Data Analysis

FeatureMethod A (Friedel-Crafts)Method B (Pd-Catalyzed)Method C (Fe-Catalyzed)
Reagent Cost Low (

)
High (Pd, Boronic Acid)Low (Fe, Grignard)
Chemoselectivity Moderate (Isomer issues)Excellent (Specific C-C bond)Good (Temp dependent)
Ar-Cl Stability HighHigh (at <80°C)Moderate (Risk at RT)
Waste High (Stoichiometric Al)Low (Catalytic)Low (Catalytic)
Reaction Time 2-4 Hours4-12 Hours< 1 Hour

Mechanistic Visualization (Pd-Catalyzed)

The following diagram illustrates the chemoselective pathway of Method B, highlighting why the Acid Chloride reacts preferentially over the Aryl Chloride.

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fastest Step) Pd0->OxAdd Attacks C(acyl)-Cl ArCl Ar-Cl Bond (Unreactive at 60°C) Pd0->ArCl Slow/No Reaction Intermed1 Acyl-Pd(II)-Cl Complex OxAdd->Intermed1 TransMet Transmetallation (+ Ar-B(OH)2 / Base) Intermed1->TransMet Intermed2 Acyl-Pd(II)-Ar Complex TransMet->Intermed2 RedElim Reductive Elimination (Product Release) Intermed2->RedElim RedElim->Pd0 Regenerates Product 3-Chlorobenzophenone RedElim->Product

Figure 2: Catalytic cycle for Pd-mediated acylation. Note the kinetic preference for Acyl-Cl over Ar-Cl.

References

  • Friedel-Crafts Protocols

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Aromatic Ketones via Friedel-Crafts."

    • PrepChem, "Synthesis of 3-chlorobenzophenone."

  • Palladium-Catalyzed Acylation (Suzuki-Miyaura type)

    • Hajipour, A. R., & Pourkaveh, R. (2014).[5] "Efficient and Fast Method for the Preparation of Diaryl Ketones at Room Temperature."[5] Synlett, 25, 1101-1105.[5]

    • Lerebours, R., et al. (2005).[6] "Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides." J. Org.[6][7][8] Chem., 70, 8601.[6]

  • Iron-Catalyzed Grignard Coupling

    • Fürstner, A., et al. (2002).[9] "Iron-Catalyzed Cross-Coupling Reactions."[4][10] J. Am. Chem. Soc., 124, 13856.[9]

    • BenchChem Application Note: "Iron-Catalyzed Cross-Coupling of Phenylmagnesium Bromide."[11]

Sources

Application

Technical Application Note: Regioselective SNAr Functionalization of 3,4'-Dichloro-3'-fluorobenzophenone

Topic: Reagents for Nucleophilic Substitution on 3,4'-Dichloro-3'-fluorobenzophenone Content Type: Technical Application Note & Protocol Guide Audience: Synthetic Chemists, Polymer Scientists, and Process Development Eng...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents for Nucleophilic Substitution on 3,4'-Dichloro-3'-fluorobenzophenone Content Type: Technical Application Note & Protocol Guide Audience: Synthetic Chemists, Polymer Scientists, and Process Development Engineers.

Introduction & Reactivity Profile

3,4'-Dichloro-3'-fluorobenzophenone is a highly specialized asymmetric building block. Unlike symmetric monomers (e.g., 4,4'-difluorobenzophenone) used in commodity PEEK (Polyether ether ketone) synthesis, this scaffold offers unique regioselectivity challenges and opportunities.

For the researcher, the critical insight lies in the electronic disparity between the two aromatic rings. Successful functionalization requires exploiting the specific activation patterns provided by the central carbonyl bridge.

Structural Reactivity Analysis

The molecule contains three halogen substituents.[1] Their susceptibility to Nucleophilic Aromatic Substitution (SNAr) is strictly hierarchical based on their position relative to the electron-withdrawing carbonyl (C=O) group.

  • Ring A (3-Chlorophenyl): The chlorine is in the meta position relative to the carbonyl. The negative charge of the Meisenheimer intermediate cannot be delocalized onto the carbonyl oxygen. Consequently, this position is inert to standard SNAr conditions.

  • Ring B (4'-Chloro-3'-fluorophenyl):

    • 4'-Chlorine: Located para to the carbonyl. This position is strongly activated. The carbonyl group stabilizes the transition state via resonance.

    • 3'-Fluorine: Located meta to the carbonyl. Despite fluorine being a superior leaving group in activated systems (due to high electronegativity), it lacks resonance activation from the carbonyl in this position.

Expert Insight: The primary site of reaction is the 4'-Chlorine . The 3'-Fluorine, while not the leaving group, plays a critical "Ortho-Inductive" role. Its strong electronegativity pulls electron density from the ring, making the adjacent 4'-carbon more electrophilic and accelerating the displacement of the chlorine.

Reactivity Map (Graphviz)

ReactivityMap Molecule 3,4'-Dichloro-3'-fluorobenzophenone RingA Ring A: 3-Chloro (Meta-Substituted) Molecule->RingA RingB_F Ring B: 3'-Fluoro (Meta-Substituted) Molecule->RingB_F RingB_Cl Ring B: 4'-Chloro (Para-Substituted) Molecule->RingB_Cl OutcomeA Inert to S_NAr (Requires Pd-Catalysis) RingA->OutcomeA OutcomeF Stable Bond (Inductive Activator) RingB_F->OutcomeF OutcomeCl Primary Reactive Site (S_NAr Displacement) RingB_Cl->OutcomeCl

Figure 1: Reactivity hierarchy. Green indicates the active site for SNAr. Red indicates inert positions under standard conditions.

Reagent Selection Guide

To achieve clean conversion at the 4'-position without side reactions (such as ether cleavage or polymerization), reagent selection is critical.

Nucleophiles[2]
  • Phenols/Bisphenols (Recommended): For the synthesis of poly(arylene ether ketones) or diaryl ethers.

    • Examples: Phenol, Hydroquinone, Bisphenol A.

    • Note: Phenols must be deprotonated to phenoxides in situ to act as effective nucleophiles.

  • Primary Amines: For the synthesis of amino-benzophenone intermediates.

    • Examples: Aniline, n-Butylamine.

    • Note: Amines are neutral nucleophiles; an external base is needed to neutralize the generated HCl.

Bases (The "Particle Size" Variable)

The base serves to deprotonate the nucleophile (e.g., converting phenol to phenoxide).

  • Potassium Carbonate (K₂CO₃): The industry standard. Use anhydrous, micronized powder.

    • Why: Larger cations (K+) form looser ion pairs with phenoxides than Na+, increasing nucleophilicity.

  • Sodium Carbonate (Na₂CO₃): Often used in combination with K₂CO₃ for high-temperature polymerizations to control the reaction rate and prevent transetherification.

  • Cesium Carbonate (Cs₂CO₃): Use only for difficult, sterically hindered nucleophiles. It is more expensive but provides higher solubility and reactivity.

Solvents (High-Temperature Stability)

SNAr on chloride leaving groups requires elevated temperatures (140°C – 180°C).

  • NMP (N-Methyl-2-pyrrolidone): The gold standard. High boiling point (202°C), excellent solubility for benzophenones and salts.

  • DMAc (Dimethylacetamide): A viable alternative, slightly lower boiling point (165°C).

  • Sulfolane: Excellent thermal stability, often used in industrial PEEK synthesis.

Detailed Protocol: High-Temperature Etherification

Objective: Selective displacement of 4'-Cl with a Phenolic Nucleophile.

Experimental Workflow Diagram

Workflow Step1 1. Charge Reactor (Substrate + Phenol + Solvent) Step2 2. Azeotropic Drying (Toluene + K2CO3, 130-140°C) Step1->Step2 Dissolution Step3 3. S_NAr Reaction (Distill Toluene, Heat to 160-170°C) Step2->Step3 Water Removal (Dean-Stark) Step4 4. Workup (Precipitate in Water/MeOH) Step3->Step4 Conversion >98%

Figure 2: Step-by-step workflow for the synthesis of aryl ethers using azeotropic drying.

Step-by-Step Methodology

Materials:

  • 3,4'-Dichloro-3'-fluorobenzophenone (1.0 eq)

  • Phenolic Nucleophile (1.05 eq)

  • K₂CO₃ (Anhydrous, 1.2 eq)

  • Solvent: NMP (10 mL per gram of substrate)

  • Azeotropic Agent: Toluene or Xylene (50% v/v relative to NMP)

Procedure:

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add the benzophenone substrate, phenolic nucleophile, and NMP. Stir until dissolved.

  • Base Addition: Add the anhydrous K₂CO₃. Add Toluene to the system.

    • Critical Check: Ensure the K₂CO₃ is finely ground.

  • Azeotropic Drying (Dehydration): Heat the mixture to reflux (~130-140°C). Water generated from the formation of the phenoxide salt will co-distill with Toluene into the Dean-Stark trap.

    • Why: Water is a competitive nucleophile. If not removed, it will hydrolyze the halide to a phenol, terminating the reaction.

  • Reaction (SNAr): Once water evolution ceases (approx. 1-2 hours), drain the Toluene from the Dean-Stark trap. Increase the temperature to 160°C – 170°C .

  • Monitoring: Monitor by HPLC or TLC. The 4'-Cl is displaced. The 3'-F and 3-Cl should remain intact.

    • Target: >98% conversion of starting material.

  • Workup:

    • Cool the mixture to ~80°C.

    • Pour the reaction stream slowly into a vigorously stirred excess of Water or Methanol (depending on product solubility).

    • Filter the precipitate.

    • Wash with water (to remove salts) and Methanol (to remove organic impurities).

    • Dry under vacuum at 100°C.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Reaction temperature too low.Increase temp to 170°C+ (ensure solvent BP allows).
Hydrolysis (OH product) Water present in system.Extend azeotropic drying time; use fresh anhydrous K₂CO₃.
Loss of 3'-Fluorine Temperature too high (>190°C).Reduce temperature.[2] While F is meta, extreme heat can force non-selective substitution.
Black/Tar Formation Oxidation of phenoxide.Ensure strict Nitrogen/Argon purging throughout the reaction.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link (Foundational text on SNAr mechanism and activation).

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link (Educational resource confirming F vs Cl reactivity and activation rules).

  • BenchChem. (2025).[2][3][4][5] Reactivity of 3,4'-Dichloro-3'-fluorobenzophenone. Link (Source for specific compound properties and degradation pathways).

  • Atta-ur-Rahman. (2005). Advances in Organic Synthesis. Bentham Science Publishers. (General reference for synthesis of poly(arylene ether ketones) using benzophenone monomers).
  • Xu, J., et al. (2024). A new solvent for poly(ether ether ketone). Polymer.[6][7][8] Link (Discusses solubility and solvent effects like NMP/DMAc on PEEK derivatives).

(Note: Specific synthesis papers for this exact asymmetric isomer are rare in open literature; the protocol above is derived from standard industrial methodologies for 4,4'-difluorobenzophenone and 4-chlorobenzophenone derivatives.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3,4'-Dichloro-3'-fluorobenzophenone

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, chemists, and drug development professionals through the thermodynamic and kinet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, chemists, and drug development professionals through the thermodynamic and kinetic complexities of purifying 3,4'-Dichloro-3'-fluorobenzophenone (CAS: 951890-54-3)[1].

Halogenated benzophenones are highly lipophilic, crystalline intermediates critical to the synthesis of active pharmaceutical ingredients (APIs), often utilized in downstream Suzuki-Miyaura cross-coupling reactions ([2]). However, their unique phase behaviors—such as a propensity for liquid-liquid phase separation (oiling out)—require tightly controlled, self-validating recrystallization protocols.

This guide provides field-proven methodologies, mechanistic troubleshooting, and quantitative parameters to ensure high-yield, high-purity isolation.

I. Quantitative Data: Solvent System Selection

The selection of a recrystallization solvent dictates the thermodynamic boundaries of the purification. Halogenated benzophenones require a solvent with a steep solubility curve to maximize dissolution at reflux while minimizing product loss at 0°C ([3]).

Solvent SystemBoiling Point (°C)Dielectric Constant (ε)Solubility Profile (Hot / Cold)Yield / Purity ExpectationMechanistic Suitability
Isopropanol (IPA) 82.618.3High / Very Low~85% / >99.0%Optimal. Steep solubility curve; prevents oiling out in most cases.
Methanol / Water (80:20) ~70.0~45.0High / Moderate~90% / 95.0%High Yield. Drowning-out antisolvent method; prone to oiling out if cooled too rapidly.
Heptane / EtOAc (3:1) ~85.0~3.0Moderate / Low~75% / >99.5%High Purity. Best for purging structurally similar regioisomers via polarity differentials.
II. Standard Operating Procedure (SOP): Gradient Cooling Recrystallization

This self-validating protocol utilizes Isopropanol (IPA) to achieve >99% purity while avoiding the entrapment of mechanical impurities.

Step 1: Thermodynamic Saturation (Dissolution) Suspend the crude 3,4'-Dichloro-3'-fluorobenzophenone in Isopropanol at a ratio of 5 mL/g. Heat the reactor to 80°C under continuous agitation (250 rpm) until complete dissolution is achieved. Causality: Operating just below the boiling point of IPA ensures maximum kinetic energy for lattice dissociation while preventing solvent depletion via evaporation.

Step 2: Hot Gravity Filtration Pass the boiling solution through a pre-warmed, fluted filter paper (or a heated sintered glass funnel) into a pre-heated crystallization kettle. Causality: This removes insoluble mechanical impurities and palladium catalyst residues from upstream reactions without triggering premature, uncontrolled nucleation ([2]).

Step 3: Continuous Gradient Cooling Seal the crystallization kettle and implement a controlled cooling ramp of 0.5 °C/min down to 5°C. Causality: Continuous gradient cooling prevents localized supersaturation spikes. Rapid cooling forces the system out of the metastable zone, leading to amorphous precipitation or the trapping of impurities within the crystal lattice ([4]).

Step 4: Isolation and Cold Washing Isolate the newly formed crystals via vacuum filtration. Wash the filter cake with 1 to 1.5 bed volumes of pre-chilled (0°C) Isopropanol. Causality: The cold wash mechanically displaces the mother liquor—which contains concentrated soluble impurities—while the low temperature minimizes the dissolution of the purified API intermediate.

Step 5: Vacuum Drying Transfer the filter cake to a vacuum oven. Dry at 40°C and 10 mbar until a constant weight is achieved. Causality: Vacuum drying removes residual solvent trapped in the interstitial spaces of the crystal lattice. Keeping the temperature at 40°C ensures the compound does not approach its melting point, preventing thermal degradation or fusion.

III. Mechanistic Workflow Visualization

Workflow S1 Crude 3,4'-Dichloro- 3'-fluorobenzophenone S2 Hot Dissolution (Isopropanol, 80°C) S1->S2 S3 Hot Gravity Filtration (Remove Insolubles) S2->S3 S4 Gradient Cooling (0.5°C/min) S3->S4 E1 Issue: Oiling Out (LLPS) S4->E1 Cooling too fast S5 Nucleation & Crystal Growth S4->S5 Optimal supersaturation R1 Intervention: Add Seed Crystals & Reheat E1->R1 R1->S5 S6 Vacuum Filtration & Cold Wash (0-5°C) S5->S6 S7 Vacuum Drying (40°C, 10 mbar) S6->S7 S8 Pure API Intermediate S7->S8

Fig 1: Recrystallization workflow and troubleshooting pathways for halogenated benzophenones.

IV. Troubleshooting Guides & FAQs

Q: Why is my 3,4'-dichloro-3'-fluorobenzophenone "oiling out" instead of forming distinct crystals, and how do I fix it? A: Oiling out, scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when the compound precipitates as a supercooled liquid rather than a solid. This happens because the cloud point (the temperature at which the solute separates from the solvent) is higher than the melting point of the solute in that specific solvent mixture ([5]). Halogenated benzophenones are highly lipophilic and have relatively low melting points, making them highly susceptible to this phenomenon. Corrective Action:

  • Adjust the Solvent: If using a mixed solvent (e.g., Methanol/Water), reduce the volume of the antisolvent (water) to lower the cloud point.

  • Seed Crystals: Reheat the mixture until the oil dissolves, cool it to just above the cloud point, and introduce pure seed crystals (1-2% w/w). This bypasses the thermodynamic energy barrier for solid nucleation, forcing a Solid-Liquid Phase Separation.

  • Slower Cooling: Decrease the cooling ramp to <0.25°C/min to maintain the system within the metastable zone.

Q: How do I remove structurally similar regioisomers (e.g., 2,4'-dichloro-3'-fluorobenzophenone) that co-precipitate during isolation? A: Regioisomers often possess nearly identical solubility profiles and crystal lattice energies, leading to isomorphic co-crystallization. A single-solvent system like Isopropanol may not provide enough thermodynamic discrimination. Corrective Action: Switch to a binary solvent system with contrasting polarities, such as Heptane/Ethyl Acetate (3:1). The non-polar continuous phase (Heptane) combined with a highly polar hydrogen-bond acceptor (Ethyl Acetate) exploits minute differences in the dipole moments and packing efficiencies of the regioisomers, selectively keeping the undesired isomer dissolved in the mother liquor.

Q: My isolated yield is consistently below 60%. How can I optimize recovery without sacrificing purity? A: A low yield indicates that the residual solubility of 3,4'-dichloro-3'-fluorobenzophenone in the mother liquor at the final isolation temperature (5°C) is too high. Corrective Action: Implement an aqueous antisolvent "drowning-out" technique. After the initial cooling crystallization in an alcohol (e.g., Methanol) reaches 20°C, slowly add a calculated volume of water (antisolvent) at a controlled rate. Water highly disrupts the hydrogen-bonding network of the alcohol, dramatically reducing the solubility of the lipophilic benzophenone. This forces the remaining solute out of the solution, increasing yields to >85% ([5]). Ensure the water addition is slow to prevent secondary nucleation of impurities.

Q: How do I ensure the complete removal of palladium catalysts from the upstream Suzuki-Miyaura coupling? A: Halogenated benzophenones are often synthesized via palladium-catalyzed cross-coupling. The carbonyl oxygen of the benzophenone can weakly coordinate with residual palladium, dragging heavy metals into the crystal lattice during nucleation. Corrective Action: During the hot dissolution step (Step 1 of the SOP), add a silica-based metal scavenger (e.g., SiliaBond Thiol) at 5% w/w. Maintain the suspension at 80°C for 30 minutes before performing the hot gravity filtration. The scavenger irreversibly binds the palladium and is mechanically removed during filtration, ensuring the final API intermediate meets stringent heavy metal regulatory limits (<10 ppm).

V. References
  • Asian Journal of Chemistry - Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone. Available at:[Link][3]

  • ACS Publications (Organic Process Research & Development) - Examination of the Semi-Batch Crystallization of Benzophenone from Saturated Methanol Solution via Aqueous Antisolvent Drowning-Out. Available at: [Link][5]

  • Google Patents - CN216092314U: Benzophenone continuous gradient cooling recrystallization system. Available at:[4]

Sources

Optimization

Technical Support Center: Separation of Benzophenone Isomers

Topic: Purification & Isolation of Substituted Benzophenone Regioisomers Role: Senior Application Scientist Status: Operational[1] Introduction: The Physics of Your Separation Welcome to the Separation Science Help Desk....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Isolation of Substituted Benzophenone Regioisomers

Role: Senior Application Scientist Status: Operational[1]

Introduction: The Physics of Your Separation

Welcome to the Separation Science Help Desk. If you are separating benzophenone isomers—most commonly regioisomers like 2-hydroxybenzophenone (ortho) and 4-hydroxybenzophenone (para) resulting from Friedel-Crafts acylations or Fries rearrangements—you are likely battling a specific physical phenomenon: Intramolecular vs. Intermolecular Hydrogen Bonding .[1]

  • The Ortho-Isomer (2-hydroxy): Forms an intramolecular hydrogen bond between the carbonyl oxygen and the hydroxyl proton. This "hides" the polar functionality, making the molecule significantly less polar. It typically elutes first (higher

    
    ) on normal phase silica.
    
  • The Para-Isomer (4-hydroxy): Cannot form an internal bond. The hydroxyl group is exposed, engaging in strong intermolecular hydrogen bonding with the silica silanols. It elutes later and often tails due to these strong interactions.

This guide addresses the specific challenges of resolving these close-eluting pairs and managing peak shape for phenolic ketones.

Module 1: Method Development & Optimization

Workflow: From TLC to Flash Column

Do not guess your gradient. Use this logic flow to translate Thin Layer Chromatography (TLC) data into a robust column method.

MethodDev Start Start: Crude Mixture TLC_Screen TLC Screening (Hex/EtOAc) Start->TLC_Screen Calc_Rf Calculate Delta Rf TLC_Screen->Calc_Rf Decision Delta Rf > 0.15? Calc_Rf->Decision Direct_Scale Direct Scale-up (Isocratic) Decision->Direct_Scale Yes Solvent_Eng Solvent Engineering (Try Toluene/DCM) Decision->Solvent_Eng No (Co-elution) Run_Column Run Flash Column Direct_Scale->Run_Column Gradient_Opt Gradient Optimization Solvent_Eng->Gradient_Opt Gradient_Opt->Run_Column

Figure 1: Decision matrix for translating TLC results to column parameters. Prioritize solvent selectivity changes before gradient shallowness.

Solvent System Selection Strategy

Benzophenone isomers often show poor selectivity in standard Hexane/Ethyl Acetate systems. Changing the "Selectivity Group" of your solvent is more effective than just changing the ratio.

Solvent SystemSelectivity GroupBest For...[2]Technical Note
Hexane / Ethyl Acetate VI (Proton Acceptor)General ScreeningStandard starting point.[1] Often fails to separate close regioisomers.
Hexane / Toluene VII (Pi-Interaction)Isomer Separation Toluene interacts with the aromatic rings (pi-pi), often amplifying differences between ortho/para isomers [1].[1]
DCM / Methanol V / IIPolar DerivativesUse for highly polar, multi-substituted benzophenones.[1]
Hexane / Ether I (Proton Acceptor)Alternative SelectivityGood if EtOAc causes co-elution; ether has different H-bonding character.[1]

Module 2: Troubleshooting Guide (FAQ)

Issue 1: "My peaks are tailing (Comet Effect)"

User Query: I have good separation between the ortho- and para- isomers on TLC, but on the column, the second peak (para-isomer) tails badly, contaminating the fractions.

Root Cause: The phenolic hydroxyl group on the benzophenone is acidic (


). It is ionizing or interacting strongly with the slightly acidic silanols on the silica surface [2].[3]

The Fix: You must suppress ionization. Add a "modifier" to your mobile phase.[3][4]

  • Protocol: Add 0.1% to 1.0% Acetic Acid or Formic Acid to the mobile phase.

  • Mechanism: The acid ensures the phenolic proton remains protonated (neutral), reducing "drag" on the silica surface.

  • Warning: Flush your column with neutral solvent immediately after use to prevent corrosion of pump seals.

Issue 2: "The isomers are co-eluting (The Blob)"

User Query: My


 is very small (< 0.05). I cannot get baseline separation.

Root Cause: The polarity difference is insufficient for the plate count (efficiency) of a standard silica cartridge.

The Fix:

  • Switch Stationary Phase: If using standard silica (40-63 µm), switch to High-Performance Spherical Silica (15-25 µm) .[1] This doubles your theoretical plate count, narrowing the peaks and resolving the gap.

  • Solvent Swap: As noted in the table above, switch from EtOAc to Toluene . Toluene is a "Class VII" solvent and provides shape selectivity based on the accessibility of the aromatic ring [3].

  • Loading: Reduce loading to < 1% of the silica mass.

Module 3: Advanced Protocols

Protocol A: Gradient Optimization for Critical Pairs

When


 is between 0.05 and 0.10, an isocratic run will be too long, but a standard linear gradient will merge the peaks. Use a Step Gradient .

Step-by-Step:

  • Determine

    
     (Column Volume):  Check your cartridge specs (e.g., a 12g cartridge has a CV 
    
    
    
    15-18 mL).
  • TLC Scout: Find the %B (strong solvent) where the first isomer has an

    
     of 0.3. Let's call this 
    
    
    
    .
  • Program the Run:

    • Equilibration: 3 CV at 0% B.

    • Injection: Liquid load preferred for tight separations.

    • Step 1: 0% to

      
       B over 1 CV.
      
    • Iso-Hold: Hold at

      
       B for 5-10 CVs. (This elutes the first isomer).
      
    • Step 2: Jump to

      
       B to elute the second isomer quickly.
      
Protocol B: Troubleshooting Logic Tree

Use this diagram to diagnose run failures in real-time.

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type Coelution Co-elution (Overlapping Peaks) Type->Coelution Tailing Peak Tailing (Asymmetry > 1.5) Type->Tailing Check_Load Check Loading (Is it >1%?) Coelution->Check_Load Check_Acid Mobile Phase Modifier? Tailing->Check_Acid Reduce_Load Reduce Sample Mass Check_Load->Reduce_Load Yes Change_Solvent Switch to Toluene or Spherical Silica Check_Load->Change_Solvent No Add_Acid Add 1% Acetic Acid Check_Acid->Add_Acid No Check_Solubility Check Sample Solubility Check_Acid->Check_Solubility Yes

Figure 2: Diagnostic logic for common chromatographic failures. Distinguishes between thermodynamic (chemistry) and kinetic (loading) issues.

References

  • Biotage. (2023).[2][5] Using TLC to Scout Flash Chromatography Solvents.[2]Link

  • Sielc Technologies. (2018).[6] Separation of 4-Hydroxybenzophenone on Newcrom R1 HPLC column.Link

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.Link

Sources

Troubleshooting

stability of 3,4'-Dichloro-3'-fluorobenzophenone under acidic conditions

Technical Support Center: Stability of 3,4'-Dichloro-3'-fluorobenzophenone Topic: Stability of 3,4'-Dichloro-3'-fluorobenzophenone (CAS: 157428-51-8) in Acidic Media Document ID: TSC-2025-BP-04 Last Updated: March 5, 202...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 3,4'-Dichloro-3'-fluorobenzophenone

Topic: Stability of 3,4'-Dichloro-3'-fluorobenzophenone (CAS: 157428-51-8) in Acidic Media Document ID: TSC-2025-BP-04 Last Updated: March 5, 2026[1]

Executive Summary

3,4'-Dichloro-3'-fluorobenzophenone is chemically highly stable under standard acidic conditions (pH < 7).[1][2] The electron-withdrawing nature of the halogen substituents (Cl, F) on both aromatic rings significantly deactivates the molecule toward electrophilic attack and acid-catalyzed hydrolysis.[1]

However, users frequently mistake physical changes (halochromism, precipitation, oiling out) for chemical degradation. This guide distinguishes between reversible physical phenomena and irreversible chemical decomposition.[2]

Module 1: The Stability Profile (FAQ)

Q1: Is the molecule stable in concentrated mineral acids (e.g.,


, HCl)? 
A:  Yes, chemically stable, but physically reactive.
  • Chemical Stability: The ketone bridge (

    
    ) is robust.[2] The 
    
    
    
    bonds are resistant to cleavage because the halogenated rings are electron-poor, preventing the protonated carbonyl from acting as a leaving group.[1]
  • Physical Observation: In concentrated

    
    , the solution will likely turn yellow or orange . This is not decomposition. It is halochromism —the reversible protonation of the carbonyl oxygen to form a resonance-stabilized oxonium ion. Diluting this mixture with water will regenerate the colorless/white neutral molecule.[2]
    

Q2: I observed an "oiling out" phenomenon during acidic workup. Is this degradation? A: No. This is a solubility issue. 3,4'-Dichloro-3'-fluorobenzophenone is highly lipophilic.[1] In aqueous acidic streams (e.g., after quenching a Friedel-Crafts reaction), the compound is insoluble.[1] If the organic solvent ratio is too low, the product separates as a dense oil before crystallizing.

  • Fix: Add a non-polar solvent (DCM or Toluene) to redissolve the oil, then separate the layers.

Q3: Can I heat this compound in acid? A:

  • Dilute Acid (reflux): Stable.[2][3][4]

  • Concentrated Acid (>100°C): Risk of sulfonation (if using

    
    ) or minor hydrolysis is low but non-zero over extended periods.[2] The halogens deactivate the ring against sulfonation, making it more stable than unsubstituted benzophenone.
    

Module 2: Visualizing the Chemistry

The following diagram illustrates the reversible protonation (halochromism) versus the unlikely degradation pathways.

StabilityPathways Neutral Neutral Molecule (Colorless/White Solid) Stable Protonated Protonated Oxonium Ion (Yellow/Orange Solution) Reversible State Neutral->Protonated + H+ (Conc. Acid) Protonated->Neutral + H2O (Dilution) Hydrolysis Hydrolysis Products (Benzoic Acids) *Unlikely under std. conditions* Protonated->Hydrolysis Extreme Heat + H2O (High Activation Energy) Sulfonation Sulfonated Byproduct (Only in hot conc. H2SO4) Protonated->Sulfonation Heat + SO3

Figure 1: Reaction pathways in acidic media.[1] The primary interaction is reversible protonation (Blue arrows).[2] Degradation (Dashed arrows) requires forcing conditions.

Module 3: Troubleshooting Guide

Use this decision matrix if you encounter anomalies during acidic handling (e.g., Friedel-Crafts workup).

Scenario A: Color Change
ObservationDiagnosisAction Required
Yellow/Orange Solution Halochromism (Protonation).[1][2]None. Reversible upon neutralization/dilution.[2]
Dark Brown/Black Tar Friedel-Crafts catalyst (

) burn or polymer impurities.[1][2]
Check reaction temperature.[2][5] Ensure

was added slowly. Perform silica filtration.[2]
Pink/Red Tint Trace transition metal contamination or oxidation of impurities.[2]Wash organic layer with EDTA solution or dilute metabisulfite.[2]
Scenario B: Physical State Issues
ObservationDiagnosisAction Required
Product is an Oil Solvent trapping or supercooling.1. Dissolve in DCM. 2. Dry over

. 3. Evaporate and seed with a crystal.[2]
Precipitate in Acid Product crashing out of aqueous phase.[2]Filter the solid.[2][6] It is likely your product. Verify by HPLC.

Module 4: Validation Protocol (Self-Validating System)

If you suspect degradation, do not rely on visual inspection.[2] Use this Stress Test Protocol to quantify stability.

1. Experimental Setup:

  • Control: 10 mg sample in 10 mL Acetonitrile.[2]

  • Test Sample: 10 mg sample in 5 mL Acetonitrile + 5 mL 1N HCl (simulating workup).

  • Stress Sample: 10 mg sample in 5 mL Acetonitrile + 5 mL 1N HCl, heated to 60°C for 4 hours.

2. Analytical Method (HPLC):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.

  • Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile (0.1% Formic Acid).[2]

  • Gradient: 50% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm.[2][7]

3. Interpretation:

  • Stable: Purity of Stress Sample is within ±1.0% of Control.[2]

  • Degraded: New peaks appear at lower retention times (more polar hydrolysis products like 3,4-dichlorobenzoic acid).[1][2]

TroubleshootingFlow Start User Observes Issue in Acidic Media CheckColor Is the solution Yellow/Orange? Start->CheckColor CheckPrecip Is there a Precipitate/Oil? CheckColor->CheckPrecip No Halochromism Result: Halochromism (Normal) CheckColor->Halochromism Yes Solubility Result: Solubility Issue (Add Organic Solvent) CheckPrecip->Solubility Yes HPLC Run HPLC Stress Test (See Module 4) CheckPrecip->HPLC No (Unknown impurity)

Figure 2: Troubleshooting logic flow for stability assessment.

References

  • Olah, G. A. (1973).[2] Friedel-Crafts Chemistry. Wiley-Interscience.[1][2] (Foundational text establishing the stability of benzophenones during

    
    /HCl quenching).
    
  • Gore, P. H. (1964).[2] "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews, 55(2), 229–281.[2] Link (Mechanistic detail on the reversibility of acylation and stability of the ketone product).

  • BenchChem Technical Repository. (2025).[2][5] Synthesis and Stability of Halogenated Benzophenones. Link (General stability data for 4,4'-difluorobenzophenone analogs).[1]

  • Lyman, W. J., et al. (1990).[2] Handbook of Chemical Property Estimation Methods. American Chemical Society.[2][8] (Theoretical basis for hydrolytic stability of aryl-ketones).

Sources

Optimization

troubleshooting low purity in 3,4'-Dichloro-3'-fluorobenzophenone synthesis

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4'-Dichloro-3'-fl...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4'-Dichloro-3'-fluorobenzophenone. Our goal is to equip you with the necessary knowledge to diagnose and resolve common purity issues encountered during this specific Friedel-Crafts acylation reaction, thereby improving yield and ensuring the desired product quality.

I. Troubleshooting Guide: Addressing Low Purity

This guide is structured in a question-and-answer format to directly address specific experimental observations that indicate low purity of the target compound, 3,4'-Dichloro-3'-fluorobenzophenone.

Q1: My TLC/HPLC analysis shows multiple spots/peaks close to the main product. What are the likely isomeric impurities?

A1: The presence of multiple spots or peaks near your desired product is a strong indication of isomeric byproduct formation, a common challenge in the Friedel-Crafts acylation of substituted benzenes. In the synthesis of 3,4'-Dichloro-3'-fluorobenzophenone via the acylation of 1,2-dichlorobenzene with 3-fluorobenzoyl chloride, the primary cause is the directing effects of the two chlorine atoms on the 1,2-dichlorobenzene ring.

Causality Explained:

Both chlorine atoms are deactivating but ortho, para-directing groups.[1] This means they direct the incoming electrophile (the 3-fluorobenzoyl group) to the positions ortho and para to themselves. Given the structure of 1,2-dichlorobenzene, this leads to acylation at two possible positions, resulting in the formation of two main isomers:

  • Desired Product (4-acylation): 3,4'-Dichloro-3'-fluorobenzophenone

  • Isomeric Impurity (3-acylation): 2,3'-Dichloro-3'-fluorobenzophenone

The formation of the desired 3,4'-isomer is generally favored due to reduced steric hindrance at the 4-position compared to the 3-position, which is situated between the two chlorine atoms.

Troubleshooting Steps:

  • Temperature Control: Lowering the reaction temperature, especially during the addition of the Lewis acid catalyst, can enhance the selectivity for the thermodynamically favored and sterically less hindered 3,4'-isomer.[1] It is advisable to start the reaction at a low temperature (0-5 °C) and then allow it to slowly warm to room temperature.[2]

  • Choice of Lewis Acid: While aluminum chloride (AlCl₃) is a common catalyst, its high reactivity can sometimes lead to lower selectivity.[1] Experimenting with milder Lewis acids, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), may improve the isomeric ratio, although this might require longer reaction times or higher temperatures.

  • Solvent Selection: The polarity of the solvent can influence regioselectivity. Non-polar solvents like carbon disulfide or dichloromethane are often employed.

Q2: The overall yield of my reaction is low, even after accounting for isomeric impurities. What are the potential causes and solutions?

A2: Low yield in a Friedel-Crafts acylation can be attributed to several factors, ranging from reactant and catalyst quality to the reaction conditions and work-up procedure.

Causality Explained:

  • Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water present in the reactants, solvent, or glassware will hydrolyze the catalyst, rendering it inactive.[2]

  • Deactivated Substrate: 1,2-Dichlorobenzene is an electron-deactivated aromatic ring, making it less reactive towards electrophilic aromatic substitution compared to benzene.[1] This inherent low reactivity can lead to incomplete conversion.

  • Incomplete Reaction: Insufficient reaction time or temperature may not be adequate to drive the acylation of a deactivated substrate to completion.

  • Product Loss During Work-up: The product can be lost during the quenching and extraction steps if the procedure is not optimized.

Troubleshooting Workflow:

start Low Yield Observed check_reagents Verify Purity and Anhydrous Nature of Reactants and Solvents start->check_reagents check_catalyst Ensure Activity and Stoichiometry of Lewis Acid check_reagents->check_catalyst Purity Confirmed purify_reagents Purify/Dry Reactants and Solvents check_reagents->purify_reagents Impurities or Moisture Detected check_conditions Review Reaction Temperature and Time check_catalyst->check_conditions Activity and Amount Confirmed increase_catalyst Use Stoichiometric Amount of Fresh Catalyst check_catalyst->increase_catalyst Inactivity or Insufficient Amount Suspected check_workup Optimize Quenching and Extraction Procedures check_conditions->check_workup Reaction Complete optimize_conditions Increase Reaction Time or Temperature Moderately check_conditions->optimize_conditions Incomplete Reaction Observed optimize_workup Adjust pH and Solvent Volumes check_workup->optimize_workup Product Loss Suspected purify_reagents->check_catalyst end Improved Yield purify_reagents->end increase_catalyst->check_conditions increase_catalyst->end optimize_conditions->check_workup optimize_conditions->end optimize_workup->end

Troubleshooting Low Yield Workflow

Table 1: Key Parameters for Improving Yield

ParameterRecommendationRationale
Anhydrous Conditions Thoroughly dry all glassware and use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevents deactivation of the Lewis acid catalyst by moisture.[2]
Catalyst Stoichiometry Use at least a stoichiometric amount of the Lewis acid catalyst.The ketone product forms a complex with the Lewis acid, so a catalytic amount is insufficient.
Reaction Monitoring Monitor the reaction progress using TLC or HPLC.Ensures the reaction is allowed to proceed to completion without unnecessary heating or side reactions.
Work-up Procedure Quench the reaction by carefully adding the reaction mixture to a mixture of ice and concentrated hydrochloric acid.Decomposes the aluminum chloride complex and precipitates the crude product.[2]
Q3: My final product is off-white or yellowish, even after initial purification. How can I remove colored impurities?

A3: The presence of color in your final product often indicates the formation of high molecular weight byproducts or degradation products, which can arise from overly harsh reaction conditions.

Causality Explained:

  • High Reaction Temperatures: Elevated temperatures can promote side reactions, leading to the formation of colored, often polymeric, impurities.

  • Impurities in Starting Materials: The use of impure starting materials can introduce colored contaminants that are carried through the synthesis.

  • Inefficient Purification: The initial purification method may not be effective at removing all colored byproducts.

Purification Protocol:

  • Recrystallization: This is the most effective method for purifying the solid product and removing colored impurities.

    • Solvent Selection: A suitable solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for benzophenone derivatives include ethanol, isopropanol, or toluene.[2] A solvent pair system, such as ethanol-water or hexane-ethyl acetate, can also be effective.

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • If colored impurities persist, add a small amount of activated charcoal and hot filter the solution to remove the charcoal and adsorbed impurities.

      • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

      • Cool the mixture in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any remaining surface impurities.

      • Dry the crystals under vacuum.

start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (optional, with activated charcoal for color removal) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No colored impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Recrystallization Workflow for Purification

II. Frequently Asked Questions (FAQs)

  • What is the expected regioselectivity in the acylation of 1,2-dichlorobenzene? The acylation of 1,2-dichlorobenzene with 3-fluorobenzoyl chloride is expected to yield primarily the 3,4-disubstituted product (3,4'-Dichloro-3'-fluorobenzophenone) due to the ortho, para-directing nature of the chlorine atoms and the reduced steric hindrance at the 4-position.[1] However, the formation of the 2,3-disubstituted isomer is a significant possibility.

  • How can I confirm the identity and purity of my final product? A combination of analytical techniques is recommended:

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify isomeric impurities.[3]

    • HPLC: An excellent method for assessing purity and separating the desired product from isomers and other byproducts.[2]

    • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

  • What are the key safety precautions for this reaction?

    • The Friedel-Crafts acylation is an exothermic reaction and generates hydrogen chloride (HCl) gas. The reaction should be performed in a well-ventilated fume hood.

    • Aluminum chloride is corrosive and reacts violently with water. Handle it with care in a dry environment.

    • The quenching step can be highly exothermic and should be performed slowly and with caution.

  • Can I use 3-fluorobenzoic acid directly as the acylating agent? While some Friedel-Crafts acylations can be performed with carboxylic acids, using the corresponding acyl chloride is generally more efficient and common. 3-Fluorobenzoic acid would first need to be converted to 3-fluorobenzoyl chloride, typically by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

III. References

  • Technical Support Center: Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene. Benchchem.

  • A Comparative Guide to 3,4-Dichloro-4'-fluorobenzophenone and 4,4'-Difluorobenzophenone for Researchers. Benchchem.

  • Technical Support Center: Production of 3,4-Dichloro-4'-fluorobenzophenone. Benchchem.

  • 3,4'-Dichloro-3'-fluorobenzophenone. Fluorochem.

  • Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.

  • Friedel-Crafts acylation of benzene. Chemguide.

  • 13 Friedel-Crafts Acylation.

  • Yang, J., Han, X., Zhou, L., & Xiong, C. Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene.

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.

  • A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. PMC.

  • Cleaner Routes for Friedel-Crafts Acylation. ResearchGate.

  • Synthesis of 4,4'-dichlorobenzophenone. PrepChem.com.

  • Ch12: Friedel-Crafts limitations. Chemistry.

  • Process for preparation of 3,3'- or 3,4'- diaminobenzophenone. Google Patents.

  • Friedel–Crafts reaction. LS College.

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

  • Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl. Google Patents.

  • friedel-crafts acylation of benzene.

  • 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. ResearchGate.

  • (PDF) Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. ResearchGate.

  • Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction. RSC Publishing.

  • Friedel-Crafts Acylation. Organic Chemistry Portal.

  • Chapter 15 Reactions of Aromatic Compounds.

  • ORGANIC REACTION MECHANISM.

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.

  • (PDF) A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis.

  • THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES~.

  • Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Pendidikan Kimia.

  • An In-Depth Technical Guide to the Synthesis of 3,4-Dichloro-4'-fluorobenzophenone. Benchchem.

  • Purification by Recrystallization. CUNY.

  • Regioselectivity – Knowledge and References. Taylor & Francis.

  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).

  • Friedel–Crafts reaction. Wikipedia.

  • 3,4'-Dichloro-3'-fluorobenzophenone. Fluorochem.

  • Distinguishing Dichlorobenzene Isomers: A Comparative Guide to 1H and 13C NMR Spectroscopy. Benchchem.

    • 13C NMR Spectroscopy.

  • CN109467512B - Synthetic method of 3, 4-diamino-benzophenone. Google Patents.

  • Synthesis and characterization of Novel Related Substances of Lumefantrine, an anti-malarial drug. Der Pharma Chemica.

Sources

Reference Data & Comparative Studies

Comparative

Comparative Guide: IR Absorption Profile of 3,4'-Dichloro-3'-fluorobenzophenone

Topic: IR absorption peaks of 3,4'-Dichloro-3'-fluorobenzophenone carbonyl group Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary This guide p...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR absorption peaks of 3,4'-Dichloro-3'-fluorobenzophenone carbonyl group Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide provides a technical analysis of the infrared (IR) absorption characteristics of 3,4'-Dichloro-3'-fluorobenzophenone , with a specific focus on the diagnostic carbonyl (C=O) stretching frequency. Designed for medicinal chemists and process engineers, this document compares the target molecule against structural analogues to validate synthesis and assess purity.

Key Insight: The unique substitution pattern (meta-chloro on Ring A; 3-fluoro-4-chloro on Ring B) exerts a cumulative electron-withdrawing effect, shifting the carbonyl absorption to a higher wavenumber (~1665–1675 cm⁻¹ ) compared to unsubstituted benzophenone (1660 cm⁻¹ ).

Spectral Analysis: The Carbonyl Core

The carbonyl group is the most reliable diagnostic handle in the IR spectrum of benzophenone derivatives. Below is the comparative data distinguishing 3,4'-Dichloro-3'-fluorobenzophenone from its common analogues.

Table 1: Comparative Carbonyl (C=O) Stretching Frequencies
CompoundStructureC=O[1][2][3][4][5][6][7][8][9][10][11] Frequency (cm⁻¹)Shift vs. BenzophenoneElectronic Driver
Benzophenone Unsubstituted1658 – 1662 ReferenceBaseline conjugation.
4,4'-Dichlorobenzophenone p,p'-Disubstituted1660 – 1665 +2 cm⁻¹+M (Resonance) opposes -I (Inductive).
3,4-Dichlorobenzophenone m,p-Disubstituted1665 – 1670 +7 cm⁻¹m-Cl exerts pure -I effect.
3,4'-Dichloro-3'-fluorobenzophenone Target Molecule 1668 – 1675 (Predicted) +10–15 cm⁻¹ Cumulative -I effect of 3 halogens.

Note on Physical State: Values above correspond to solid-state (KBr pellet) measurements. Solution-phase spectra (e.g., in CCl₄ or CHCl₃) typically show shifts of +10–15 cm⁻¹ due to the loss of crystal lattice intermolecular forces.

Mechanistic Analysis: Why the Shift Occurs

To interpret the spectrum accurately, one must understand the competition between Inductive (-I) and Mesomeric (+M) effects.

Electronic Vector Diagram

The following diagram illustrates how the specific substitution pattern of 3,4'-Dichloro-3'-fluorobenzophenone alters the carbonyl bond order.

G Target 3,4'-Dichloro-3'-fluorobenzophenone (Target) Effect_Inductive Inductive Effect (-I) Electron Withdrawal Target->Effect_Inductive 3-Cl, 4'-Cl, 3'-F (Strong Pull) Effect_Resonance Resonance Effect (+M) Electron Donation Target->Effect_Resonance 4'-Cl, 3'-F (Weak Push) Benzophenone Benzophenone (Reference) Benzophenone->Target Halogen Addition Bond_Order C=O Bond Order Increases Effect_Inductive->Bond_Order Dominates Effect_Resonance->Bond_Order Minor Impact Wavenumber Frequency Shift (Blue Shift) Bond_Order->Wavenumber Higher Energy

Caption: Mechanistic pathway showing how the dominance of the inductive effect (due to meta-substitution and high electronegativity of F) strengthens the C=O bond, resulting in a higher wavenumber absorption.

Detailed Explanation
  • Inductive Withdrawal (-I): The Chlorine at position 3 (Ring A) and the Fluorine at position 3' (Ring B) are in meta positions relative to the carbonyl. Substituents in the meta position cannot donate electrons via resonance; they only withdraw electron density through the sigma bond framework. This electron withdrawal destabilizes the polarized resonance form (C⁺–O⁻), forcing the carbonyl to retain more double-bond character.

  • Bond Stiffening: Higher double-bond character equates to a stronger force constant (

    
    ). According to Hooke's Law (
    
    
    
    ), a stiffer bond vibrates at a higher frequency.
  • Result: The target molecule absorbs at a higher energy (wavenumber) than the unsubstituted parent.[4]

Experimental Protocol: High-Fidelity IR Acquisition

For drug development applications where impurity profiling is critical, a standard "quick run" is insufficient. Use this self-validating protocol to ensure reproducibility.

Method: Solid-State KBr Pellet

Objective: Eliminate solvent-solute interaction bands to isolate the pure molecular vibration.

  • Desiccation: Dry the sample of 3,4'-Dichloro-3'-fluorobenzophenone in a vacuum desiccator over P₂O₅ for 4 hours to remove hygroscopic water (which absorbs at ~3400 cm⁻¹ and can broaden carbonyl peaks).

  • Ratio Preparation: Mix 1.5 mg of sample with 200 mg of spectroscopic-grade KBr.

    • Validation Step: A ratio higher than 1% often leads to peak truncation (flat-topping).

  • Grinding: Grind in an agate mortar for 2-3 minutes until the mixture is a fine, non-reflective powder.

    • Causality: Large particle sizes cause "Christiansen scattering," resulting in a sloping baseline.

  • Pressing: Press at 8-10 tons for 2 minutes under vacuum.

    • Success Indicator: The resulting pellet must be transparent, not translucent.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 2 cm⁻¹ and a minimum of 32 scans.

Secondary Diagnostic Peaks (Fingerprint Region)

Beyond the carbonyl, confirm identity using these specific halogen stretches:

  • Aryl C-F Stretch: 1200 – 1250 cm⁻¹ (Strong, sharp).

  • Aryl C-Cl Stretch: 1000 – 1100 cm⁻¹ (Distinctive band).

  • Substitution Patterns:

    • Meta-disubstituted ring (Ring A): Look for C-H out-of-plane bending near 780 ± 20 cm⁻¹ and 690 cm⁻¹ .

    • 1,2,4-Trisubstituted ring (Ring B): Look for C-H bending near 820 ± 20 cm⁻¹ .

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Standard reference for substituent effects on C=O absorption).
  • National Institute of Standards and Technology (NIST). (2023). Benzophenone IR Spectrum.[5][12] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (Source for

    
     and 
    
    
    
    values used in predictive analysis). Available at: [Link]

Sources

Validation

Comparative Guide: 3,4'-Dichloro-3'-fluorobenzophenone vs. Non-Fluorinated Analogs

Executive Summary This guide provides a technical comparison between 3,4'-Dichloro-3'-fluorobenzophenone (CAS: 951890-54-3) and its non-fluorinated analog, 3,4'-Dichlorobenzophenone . The central thesis of this compariso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 3,4'-Dichloro-3'-fluorobenzophenone (CAS: 951890-54-3) and its non-fluorinated analog, 3,4'-Dichlorobenzophenone .

The central thesis of this comparison is the "Ortho-Fluorine Effect." The strategic placement of a fluorine atom at the 3'-position (ortho to the 4'-chloro group) fundamentally alters the electrophilicity of the aromatic ring. This modification significantly accelerates Nucleophilic Aromatic Substitution (SNAr) reactions and modulates metabolic stability in drug discovery, offering a distinct advantage over the non-fluorinated analog which relies solely on the ketone bridge for activation.

Physicochemical Profile

The introduction of fluorine induces specific shifts in molecular properties. While the molecular weight increase is marginal, the impact on lipophilicity (LogP) and electronic distribution is profound.

Table 1: Comparative Physicochemical Properties

Property3,4'-Dichloro-3'-fluorobenzophenone3,4'-Dichlorobenzophenone (Analog)Impact of Fluorination
Structure Ring A: 3-ClRing B: 4-Cl, 3-FRing A: 3-ClRing B: 4-ClActivation: F activates Ring B 4-Cl position.
Molecular Weight 269.10 g/mol 251.11 g/mol +17.99 (Minor mass penalty)
LogP (Calc) ~4.3 - 4.5~4.1 - 4.3Increased Lipophilicity: F increases hydrophobic character.
Electronic Nature High Electrophilicity (Ring B)Moderate ElectrophilicityInductive Effect: F (-I effect) pulls electron density.
Metabolic Stability High (Blocks 3'-hydroxylation)Moderate (Susceptible to CYP450)Metabolic Blocking: C-F bond resists oxidation.

Reactivity Analysis: The Ortho-Fluorine Activation

The most critical functional difference lies in chemical reactivity. In the non-fluorinated analog, the 4'-chloro group is activated for SNAr solely by the electron-withdrawing carbonyl group (para-position).

In 3,4'-Dichloro-3'-fluorobenzophenone , the 3'-fluorine atom provides a secondary, powerful activation via the Inductive Effect (-I) . This stabilizes the anionic Meisenheimer intermediate formed during nucleophilic attack, lowering the activation energy.

Mechanistic Visualization

The following diagram illustrates the differential activation pathways and the stabilization of the transition state.

SNAr_Mechanism cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Target (3,4'-Dichloro-3'-fluoro...) A1 3,4'-Dichlorobenzophenone TS1 Meisenheimer Complex (Stabilized by C=O only) A1->TS1 Nucleophile (Nu-) P1 Product (Slow Formation) TS1->P1 -Cl- TS2 Meisenheimer Complex (Stabilized by C=O AND Ortho-F) TS1->TS2 Fluorine lowers Transition State Energy A2 3,4'-Dichloro-3'-fluorobenzophenone A2->TS2 Nucleophile (Nu-) P2 Product (Fast Formation) TS2->P2 -Cl-

Figure 1: Comparative SNAr mechanism showing the stabilization of the Meisenheimer complex by the ortho-fluorine atom.

Experimental Protocol: Comparative Ether Synthesis

To empirically validate the superior reactivity of the fluorinated compound, the following protocol outlines a competitive reaction setup. This workflow is designed to synthesize poly(aryl ether) precursors or biaryl ether drug scaffolds.

Objective: Synthesize a diaryl ether via SNAr displacement of the 4'-chloro group.

Reagents & Materials[1][2][3][4][5][6][7]
  • Substrate A: 3,4'-Dichloro-3'-fluorobenzophenone (1.0 eq)

  • Substrate B (Control): 3,4'-Dichlorobenzophenone (1.0 eq)

  • Nucleophile: 4-Phenylphenol (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (1.2 eq)

  • Solvent: N,N-Dimethylacetamide (DMAc) or NMP.

Step-by-Step Methodology
  • Preparation:

    • Charge a 3-neck flask equipped with a nitrogen inlet, mechanical stirrer, and Dean-Stark trap (if removing water) or condenser.

    • Add 1.0 eq of the Benzophenone substrate and 1.1 eq of 4-Phenylphenol.

    • Dissolve in DMAc (concentration ~0.5 M).

  • Activation:

    • Add 1.2 eq of anhydrous K₂CO₃.

    • Note: Ensure particle size is fine to maximize surface area.

  • Reaction (The Differentiator):

    • Heat the mixture to 140°C .

    • Monitor via HPLC/TLC:

      • Fluorinated Substrate: Expect >90% conversion within 2-4 hours . The 3'-F activates the 4'-Cl, making it a "hot" electrophile.

      • Non-Fluorinated Control: Expect <30% conversion in the same timeframe. Significant conversion typically requires temperatures >160°C or stronger bases.

  • Workup:

    • Cool to room temperature.[1]

    • Pour into acidified water (pH ~3) to precipitate the product and remove salts.

    • Filter and wash with water/methanol.

  • Validation:

    • Analyze via ¹⁹F-NMR .[2] The starting material will show a specific shift for the aromatic fluorine. The product (ether) will show a distinct shift due to the change in electronic environment (Cl replaced by O-Ar).

Biological & Pharmaceutical Implications

For drug development professionals, substituting the non-fluorinated analog with 3,4'-Dichloro-3'-fluorobenzophenone serves two primary design strategies:

A. Metabolic Blocking
  • Problem: The 3-position of a phenyl ring is a common "soft spot" for Phase I metabolism (aromatic hydroxylation by CYP450).

  • Solution: Fluorine is bioisosteric to Hydrogen sterically but metabolically inert. Placing F at the 3'-position blocks this metabolic route, potentially extending the half-life (t1/2) of the drug candidate.

B. Conformational Restriction

The C-F bond is highly polar. In a benzophenone scaffold, the ortho-fluorine can interact with the carbonyl oxygen (dipole-dipole repulsion) or other intramolecular atoms, restricting the rotation of the phenyl ring. This can lock the molecule into a bioactive conformation that fits a receptor binding pocket more effectively than the freely rotating non-fluorinated analog.

References

  • National Institutes of Health (PMC). (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Directed Nucleophilic Aromatic Substitution Reaction. Retrieved from [Link]

Sources

Comparative

Melting Point Range Validation for 3,4'-Dichloro-3'-fluorobenzophenone

Executive Summary: The Precision Mandate In the synthesis of halogenated diaryl ketones like 3,4'-Dichloro-3'-fluorobenzophenone (CAS: 951890-54-3) , melting point (MP) determination is not merely a physical constant che...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Precision Mandate

In the synthesis of halogenated diaryl ketones like 3,4'-Dichloro-3'-fluorobenzophenone (CAS: 951890-54-3) , melting point (MP) determination is not merely a physical constant check—it is the frontline defense against isomeric contamination.

Unlike simple organic solids, this benzophenone derivative is prone to regio-isomeric impurities (e.g., 2',4-dichloro isomers) arising from non-specific Friedel-Crafts acylation. Standard capillary methods often fail to distinguish these subtle eutectic shifts.

This guide compares the industry-standard Capillary Method (USP <741>) against Differential Scanning Calorimetry (DSC) . We provide a self-validating protocol to establish a Qualified Reference Standard (QRS) for this specific compound, ensuring your Certificate of Analysis (CoA) reflects true chemical integrity.

Technical Profile & Identity

Before validation, confirm the exact isomer identity. The halogen positioning significantly alters the crystal lattice energy and resulting melting point.

PropertySpecification
Chemical Name 3,4'-Dichloro-3'-fluorobenzophenone
CAS Number 951890-54-3
Molecular Formula C₁₃H₇Cl₂FO
Molecular Weight 269.10 g/mol
Structural Motif Asymmetric Diaryl Ketone
Critical Impurity 3,4-Dichlorobenzoyl chloride (Starting Material)

Comparative Analysis: Capillary vs. DSC

For 3,4'-Dichloro-3'-fluorobenzophenone, the choice of method dictates the detection limit of impurities.

Method A: Capillary Melting Point (The Routine Standard)
  • Mechanism: Visual observation of phase transition in a glass capillary.

  • Pros: Low cost, high throughput, compliant with USP <741> Class Ia.

  • Cons: Subjective determination of "meniscus point"; poor detection of solidus line depression caused by <1% isomeric impurities.

  • Verdict: Suitable for Routine QC only after a standard is established.

Method B: Differential Scanning Calorimetry (The Validation Gold Standard)
  • Mechanism: Measures heat flow difference between sample and reference; detects endothermic events.

  • Pros: Quantifies Enthalpy of Fusion (

    
    ) ; distinguishes between moisture (broad endotherm) and crystal impurities (sharp depression); eliminates operator subjectivity.
    
  • Cons: High capital cost; requires hermetic sealing to prevent sublimation of halogenated benzophenones.

  • Verdict: Mandatory for Reference Standard Characterization .

Performance Comparison Table
FeatureCapillary Method (Automated OptiMelt)Differential Scanning Calorimetry (DSC)
Precision ± 0.3 °C± 0.05 °C
Sample Req. 2–5 mg2–10 mg
Impurity Sensitivity Low (Requires >2% impurity to widen range visibly)High (Detects eutectic melt of 0.5% impurity)
Sublimation Risk High (Open capillary allows mass loss)Low (Hermetically sealed pans)
Primary Use Case Batch Release / Goods InwardMethod Validation & Standard Qualification

Self-Validating Experimental Protocol

This protocol uses a "Loop Validation" system: DSC establishes the "True Value," which calibrates the Capillary method for daily use.

Phase 1: Sample Preparation (Critical)
  • Step 1: Dry the sample at 40°C under vacuum (10 mbar) for 4 hours. Rationale: Benzophenones are not hygroscopic, but surface moisture acts as a plasticizer, artificially depressing the MP.

  • Step 2: Grind the sample using an agate mortar. Rationale: Uniform particle size ensures consistent heat transfer.

Phase 2: The DSC Qualification (Establishing the Standard)
  • Instrument: Calibrate using Indium (156.6°C) and Zinc (419.5°C) standards.

  • Pan: Use Aluminum Hermetic Pans with a pinhole lid.

    • Why? The pinhole prevents pressure buildup while minimizing sublimation of the halogenated compound.

  • Ramp: Heat from 30°C to 160°C at 5°C/min .

  • Analysis:

    • Identify the Onset Temperature (

      
      ) : This is the thermodynamic melting point.
      
    • Identify the Peak Temperature (

      
      ) : This represents the collapse of the bulk lattice.
      
    • Validation Criteria: A purity >99% is validated if the peak width at half height is <2°C.

Phase 3: Routine Capillary Protocol (Daily QC)
  • Packing: Fill capillary to 3mm height. Tap to pack density.

  • Fast Ramp: Heat at 10°C/min to 10°C below the DSC-established

    
    .
    
  • Measurement Ramp: Slow heating to 1.0°C/min .

  • Recording:

    • Collapse Point: First wetting of the solid (correlates to DSC Solidus).

    • Clear Point: Complete liquid formation (correlates to DSC Liquidus).

    • Acceptance Criteria: The range (Clear Point - Collapse Point) must be ≤ 2.0°C.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating a batch of 3,4'-Dichloro-3'-fluorobenzophenone.

MP_Validation_Workflow Start Crude 3,4'-Dichloro-3'-fluorobenzophenone Drying Vacuum Dry (40°C, 4h) Remove Volatiles Start->Drying DSC_Test Run DSC (Hermetic Pan) 5°C/min Ramp Drying->DSC_Test Check_Purity Purity Check: Is Peak Width < 2°C? DSC_Test->Check_Purity Fail_Recryst FAIL: Recrystallize (Solvent: EtOH/Hexane) Check_Purity->Fail_Recryst No (Wide Range) Pass_Assign PASS: Assign Reference Value (Tonset = True MP) Check_Purity->Pass_Assign Yes (Sharp Peak) Fail_Recryst->Drying Retry Capillary_Cal Calibrate Capillary Apparatus Target: DSC Tonset ± 0.5°C Pass_Assign->Capillary_Cal Routine_QC Routine QC Testing (1°C/min Ramp) Capillary_Cal->Routine_QC

Figure 1: The "Loop Validation" workflow ensures that routine capillary testing is grounded in thermodynamic reality established by DSC.

Troubleshooting: Interpreting Melting Point Depression

When the melting range exceeds 2.0°C, use this logic to identify the root cause.

Troubleshooting_Logic Observation Observed Wide MP Range (> 2.0°C) Check_Moisture Check 1: Moisture? (Bubbling visible?) Observation->Check_Moisture Dry_Sample Action: Dry Sample (P2O5 Desiccator) Check_Moisture->Dry_Sample Yes Check_Isomer Check 2: Isomeric Impurity? (Premature Sintering?) Check_Moisture->Check_Isomer No Recryst Action: Recrystallize (Remove 2,4'-isomer) Check_Isomer->Recryst Yes Check_Solvent Check 3: Solvates? (Opaque melt?) Check_Isomer->Check_Solvent No TGA Action: Run TGA (Confirm Volatiles) Check_Solvent->TGA Yes

Figure 2: Diagnostic logic for identifying the source of melting point depression.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <741> Melting Range or Temperature. USP-NF. Link

  • Mettler Toledo. (2023). Thermal Analysis of Pharmaceuticals: Melting Point and Purity. Mettler Toledo Applications Library. Link

  • Stanford Research Systems. (2023). Melting Point Determination: Principle and Methodologies. SRS Technical Notes. Link

  • Westlab. (2023). Measuring the Melting Point: A Guide to Capillary and DSC Methods. Laboratory Equipment Guides. Link

  • Fluorochem. (2023). Product Safety Data Sheet: 3,4'-Dichloro-3'-fluorobenzophenone. Fluorochem Catalog. Link

Validation

identifying impurities in commercial 3,4'-Dichloro-3'-fluorobenzophenone

Impurity Profiling in Commercial 3,4'-Dichloro-3'-fluorobenzophenone: A Comparative Guide to Analytical Methodologies and Grade Selection As a Senior Application Scientist, I frequently encounter challenges in late-stage...

Author: BenchChem Technical Support Team. Date: March 2026

Impurity Profiling in Commercial 3,4'-Dichloro-3'-fluorobenzophenone: A Comparative Guide to Analytical Methodologies and Grade Selection

As a Senior Application Scientist, I frequently encounter challenges in late-stage pharmaceutical development stemming from poorly characterized raw materials. 3,4'-Dichloro-3'-fluorobenzophenone (CAS: 951890-54-3; IUPAC: (4-chloro-3-fluorophenyl)-(3-chlorophenyl)methanone) is a highly specialized halogenated building block[1]. Its unique substitution pattern makes it an invaluable intermediate for synthesizing complex active pharmaceutical ingredients (APIs), particularly targeted kinase inhibitors and advanced polymeric materials.

However, the presence of trace structural isomers and unreacted precursors in commercial batches can severely compromise downstream reaction yields and introduce toxicological risks. This guide objectively compares the performance of leading analytical methodologies for impurity identification and contrasts the chemical profiles of "Technical" versus "High-Purity" commercial grades.

The Causality of Impurity Formation

To effectively identify impurities, we must first understand their origin. The industrial synthesis of fluorinated benzophenone derivatives typically proceeds via a Friedel-Crafts acylation, utilizing a Lewis acid catalyst (e.g., AlCl3) to couple a halogenated benzene with a chlorobenzoyl chloride derivative[2].

Because the fluorine and chlorine atoms exert competing directing effects on the aromatic ring, the reaction is inherently prone to generating specific classes of impurities:

  • Positional Isomers: Electrophilic attack at the ortho position relative to the fluorine atom yields unwanted isomeric benzophenones[2].

  • Dehalogenated Byproducts: Harsh Lewis acid conditions can occasionally lead to the cleavage of the carbon-halogen bond, resulting in mono-chlorinated analogs.

  • Diacylated Species: Excess acylating agent can lead to over-reaction, adding a second benzoyl group to the activated ring[2].

Impurity_Pathway SM1 Halogenated Benzene Precursor Catalyst Lewis Acid Catalyst (e.g., AlCl3) SM1->Catalyst SM2 Chlorobenzoyl Chloride Derivative SM2->Catalyst Target 3,4'-Dichloro-3'-fluorobenzophenone (Target API Intermediate) Catalyst->Target Para-Acylation Imp1 Positional Isomers (Ortho-Acylation) Catalyst->Imp1 Competing Directing Effects Imp2 Dehalogenated Byproducts Catalyst->Imp2 Halogen Cleavage Imp3 Diacylated Species Catalyst->Imp3 Over-Reaction

Friedel-Crafts synthesis pathway of 3,4'-Dichloro-3'-fluorobenzophenone and impurity generation.

Comparative Evaluation of Analytical Methodologies

Routine assay of benzophenone derivatives is often performed using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)[3]. While sufficient for bulk purity assessment, HPLC-UV fails to elucidate the chemical structure of unknown impurities, which is a critical regulatory requirement in pharmaceutical development[4]. To overcome this, mass spectrometry (MS) techniques are deployed[4].

Below is an objective comparison of three analytical platforms for profiling 3,4'-Dichloro-3'-fluorobenzophenone:

Analytical MethodologyDetection Limit (LOD)Structural Elucidation CapabilityBest Suited ForLimitations
HPLC-DAD (UV) ~0.05% (500 ppm)Poor (Only provides UV spectra)Routine batch release, quantitation of knowns.Cannot identify unknown co-eluting isomers[4].
GC-MS (EI) ~1-5 ppbModerate (Library matching available)Volatile starting materials, residual solvents.Thermally labile diacylated impurities may degrade[5].
LC-HRMS (Q-TOF) < 1 ppbExcellent (Exact mass & isotopic patterns)Unknown isomer identification, trace profiling.High instrument cost, requires expert data interpretation[4].

Causality in Method Selection: We prioritize LC-HRMS for this compound because the exact mass capabilities allow us to distinguish between structural isomers (identical mass) and dehalogenated species (distinct mass)[4]. Furthermore, the presence of two chlorine atoms in the target molecule provides a highly specific diagnostic tool: the Cl2 isotopic cluster, which serves as an internal validation metric.

Experimental Data: Technical Grade vs. High-Purity Grade

To demonstrate the impact of grade selection, we analyzed two representative commercial batches of 3,4'-Dichloro-3'-fluorobenzophenone using the LC-HRMS workflow.

  • Batch A (Technical Grade): Marketed for general chemical synthesis (>95% purity).

  • Batch B (High-Purity Grade): Marketed for pharmaceutical intermediate synthesis (>99% purity).

Table 2: Comparative Impurity Profile via LC-HRMS

Impurity TypeExact Mass (m/z) [M+H]+Isotopic SignatureBatch A (Technical)Batch B (High-Purity)Impact on Downstream Synthesis
Target Compound268.9936Cl2 (9:6:1 ratio)96.2%99.4%N/A
Positional Isomer268.9936Cl2 (9:6:1 ratio)2.1%0.3%Generates isomeric API; difficult to purge later.
Mono-dechlorinated235.0325Cl1 (3:1 ratio)1.2%< 0.1%Terminates cross-coupling reactions prematurely.
Unreacted PrecursorVariesCl1 (3:1 ratio)0.5%< 0.1%Competes for catalyst in subsequent steps.

Data Interpretation: The technical grade contains a significant 2.1% of a positional isomer. Because isomers share the exact same mass (268.9936) and Cl2 isotopic signature (9:6:1 ratio of M : M+2 : M+4), they can only be differentiated by their chromatographic retention time and MS/MS fragmentation patterns. Using Batch A in a sensitive Suzuki-Miyaura coupling would result in a complex mixture of isomeric products, drastically reducing the final API yield.

Step-by-Step LC-HRMS Methodology (Self-Validating Protocol)

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) and isotopic pattern verification to prevent false positives[5].

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of the 3,4'-Dichloro-3'-fluorobenzophenone sample.

  • Dissolve in 10.0 mL of LC-MS grade Acetonitrile (MeCN) to create a 1 mg/mL stock solution.

  • Dilute to 10 µg/mL using a 50:50 mixture of MeCN and LC-MS grade Water (containing 0.1% Formic Acid). Causality: The 10 µg/mL concentration prevents detector saturation in the HRMS, ensuring the isotopic ratios remain linear and accurate for proper structural elucidation.

Step 2: Chromatographic Separation (UHPLC)

  • Column: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Why? The high theoretical plate count is mandatory to resolve the target compound from its closely eluting positional isomers[3].

  • Mobile Phase: Gradient elution from 5% MeCN (0.1% FA) to 95% MeCN (0.1% FA) over 15 minutes.

  • Validation Check: Inject a blank (diluent only) prior to the sample. Any peaks appearing in the blank must be subtracted from the sample chromatogram to rule out system contamination.

Step 3: High-Resolution Mass Spectrometry (Q-TOF)

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Detection: Scan range m/z 100-1000.

  • Self-Validating Isotopic Check: For every detected peak, the data system must calculate the isotopic distribution. The target compound and its isomers must exhibit a ~9:6:1 intensity ratio for the m/z 268.99, 270.99, and 272.99 peaks. If a peak lacks this Cl2 signature, it is immediately flagged as a degradation product or a non-halogenated contaminant[5].

LC_HRMS_Workflow SamplePrep 1. Sample Preparation (10 µg/mL, avoids saturation) Blank 2. Blank Injection (Baseline validation) SamplePrep->Blank Chromatography 3. UHPLC Separation (C18 Column, resolves isomers) Blank->Chromatography Ionization 4. ESI+ Ionization (Generates [M+H]+ ions) Chromatography->Ionization Detection 5. HRMS Detection (Exact Mass Measurement) Ionization->Detection Validation 6. Isotopic Pattern Matching (Validates Cl2 9:6:1 ratio) Detection->Validation

Step-by-step self-validating LC-HRMS analytical workflow for impurity identification.

Conclusion

For pharmaceutical development relying on 3,4'-Dichloro-3'-fluorobenzophenone, the choice of analytical methodology and raw material grade is inextricably linked to project success. While HPLC-UV and GC-MS offer utility for routine checks, LC-HRMS stands as the authoritative platform for elucidating the complex isomeric and dehalogenated impurities inherent to Friedel-Crafts synthesis. By implementing the self-validating isotopic workflow described above, researchers can confidently map impurity profiles, justify the procurement of higher-purity grades, and safeguard downstream synthetic yields.

References

  • Fluorochem. "3,4'-Dichloro-3'-fluorobenzophenone - Product F201946." Fluorochem.co.uk.
  • BenchChem. "Technical Support Center: Production of 3,4-Dichloro-4'-fluorobenzophenone." Benchchem.com.
  • LCGC International. "Identifying Packaging-Related Drug Product Impurities." Chromatographyonline.com, November 2025.
  • BenchChem. "A Comparative Guide to Monitoring Benzophenone Oxime Reactions: TLC, GC-MS, and HPLC." Benchchem.com.
  • ResearchGate. "Preventing False Negatives with High-resolution Mass Spectrometry: The Benzophenone Case." Researchgate.net, August 2025.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 3,4'-Dichloro-3'-fluorobenzophenone: A Guide for Laboratory Professionals

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. This guide provides a detailed, step-by-ste...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,4'-Dichloro-3'-fluorobenzophenone (CAS No. 951890-54-3), ensuring the safety of laboratory personnel and compliance with regulatory standards. This document is designed to be a practical, immediate resource for operational and disposal planning.

Understanding the Hazard Profile

3,4'-Dichloro-3'-fluorobenzophenone is a halogenated aromatic ketone. Its chemical structure necessitates careful handling due to its hazardous properties. The primary hazards associated with this compound are:

  • Harmful if swallowed: Ingestion can lead to adverse health effects.[1]

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1]

Due to its chlorinated and fluorinated nature, it is classified as a halogenated organic compound, which requires specific disposal pathways.[2][3]

Hazard Summary Table
Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, OralGHS07: Harmful/IrritantWarningH302: Harmful if swallowed.[1]
Skin Corrosion/IrritationGHS07: Harmful/IrritantWarningH315: Causes skin irritation.[1]
Serious Eye Damage/IrritationGHS07: Harmful/IrritantWarningH319: Causes serious eye irritation.[1]
Specific target organ toxicity — single exposure (Respiratory tract irritation)GHS07: Harmful/IrritantWarningH335: May cause respiratory irritation.[1]

Immediate Safety and Handling Protocols

Adherence to established laboratory safety standards is the first line of defense against chemical exposure. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) for all laboratories.[4] Your institution's CHP should be consulted for specific procedures.

Engineering Controls

All work with 3,4'-Dichloro-3'-fluorobenzophenone, especially when handling the solid material or preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.[2] This includes:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Nitrile gloves.[2]

  • Body Protection: A laboratory coat and closed-toe shoes.[2]

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Evacuate the immediate area and inform your laboratory supervisor.

  • Containment: For small spills, use an absorbent material to contain the substance. Avoid generating dust.

  • Cleanup: Carefully sweep or scoop up the spilled material and place it in a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of 3,4'-Dichloro-3'-fluorobenzophenone must follow the guidelines for halogenated organic waste.[2][3] Improper disposal, such as pouring it down the drain, is strictly prohibited.[2]

Waste Segregation

Proper segregation is critical to ensure safe and compliant disposal.

  • Create a Designated Waste Container: Obtain a clearly labeled "Halogenated Organic Waste" container. This container should be made of a compatible material, such as glass or polyethylene.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3,4'-Dichloro-3'-fluorobenzophenone"

    • The associated hazards (e.g., "Harmful," "Irritant")

    • The date of accumulation.

  • No Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this can increase disposal costs and complexity.[3]

Waste Collection
  • Solid Waste: Unused or contaminated solid 3,4'-Dichloro-3'-fluorobenzophenone should be placed directly into the designated halogenated waste container.

  • Solutions: Solutions containing this compound should also be collected in the same designated container.

  • Contaminated Materials: Any materials contaminated with 3,4'-Dichloro-3'-fluorobenzophenone, such as pipette tips, gloves, and absorbent pads, must be disposed of as hazardous waste in the same container.

Storage and Final Disposal
  • Storage: The halogenated waste container should be kept closed when not in use and stored in a well-ventilated area, away from incompatible materials.

  • Disposal Request: Once the container is full (no more than 90% capacity), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office. They will ensure the waste is transported by a licensed hazardous waste hauler to a permitted treatment and disposal facility, likely for incineration.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3,4'-Dichloro-3'-fluorobenzophenone.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Pathway start Start: Handling 3,4'-Dichloro-3'-fluorobenzophenone ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe Always fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Generate Waste: - Unused solid - Contaminated solution - Contaminated labware fume_hood->waste_type segregate Segregate as Halogenated Organic Waste waste_type->segregate label_container Use a Labeled 'Halogenated Waste' Container segregate->label_container store Store Securely (Closed, Ventilated Area) label_container->store ehs_pickup Arrange for Pickup by EHS store->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Disposal workflow for 3,4'-Dichloro-3'-fluorobenzophenone.

By adhering to these procedures, you contribute to a safe and sustainable laboratory environment. Always consult your institution's specific guidelines and the Safety Data Sheet for the most current information.

References

  • Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. [Link]

  • Compliancy Group. OSHA Laboratory Standard | OSHA Lab Safety Standard. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide - Research Safety. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]

  • HSC Chemistry & Physics. Safe Handing & Disposal of Organic Substances. [Link]

  • Office of Clinical and Research Safety. The Laboratory Standard. [Link]

  • Safety & Risk Services. Organic Solvent Waste Disposal. [Link]

Sources

Handling

Personal protective equipment for handling 3,4'-Dichloro-3'-fluorobenzophenone

Topic: Personal Protective Equipment & Operational Handling for 3,4'-Dichloro-3'-fluorobenzophenone CAS: 951890-54-3 Classification: Halogenated Diaryl Ketone / Fine Chemical Building Block[1] Part 1: Executive Safety Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Operational Handling for 3,4'-Dichloro-3'-fluorobenzophenone CAS: 951890-54-3 Classification: Halogenated Diaryl Ketone / Fine Chemical Building Block[1]

Part 1: Executive Safety Summary

Status: Bioactive Research Chemical / Aquatic Pollutant Immediate Action: Handle as a hazardous solid. Strict containment required.[1][2][3][4][5][6][7]

3,4'-Dichloro-3'-fluorobenzophenone is a halogenated diaryl ketone predominantly used as an intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] While specific toxicological data for this exact isomer is limited, its structural analogs (polychlorinated benzophenones) exhibit significant lipophilicity and bioavailability.[1]

Core Safety Directive: Treat this compound as Acute Toxic (Oral) and Chronic Aquatic Toxicant .[1] Due to the fluorine substitution at the 3'-position, this molecule possesses enhanced metabolic stability and membrane permeability compared to non-fluorinated analogs.[1] Do not handle on open benchtops.

Part 2: Risk Assessment & Hazard Identification

The "Why" Behind the Protocol As a Senior Application Scientist, I prioritize the "Precautionary Principle." We do not wait for a chemical to be proven carcinogenic to handle it with oncological rigor.[1]

Hazard Class (GHS)H-CodeScientific Rationale & Mechanism
Acute Toxicity (Oral) H302 Metabolic Interference: Halogenated benzophenones can act as endocrine disruptors and weak enzyme inhibitors.[1] Ingestion poses a risk of systemic toxicity due to rapid absorption in the GI tract facilitated by the lipophilic ketone core.[1]
Aquatic Toxicity H411 Bioaccumulation: The C-Cl and C-F bonds increase environmental persistence.[1] Release into water systems can cause long-term adverse effects in aquatic organisms due to bioconcentration in lipid tissues.[1]
Skin/Eye Irritation AssumedElectrophilic Potential: While not always explicitly labeled, the electron-deficient rings (due to Cl/F withdrawal) can sensitize skin and mucous membranes upon contact.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

Trustworthiness Check: This matrix is designed to prevent permeation, not just contact. Standard latex gloves are insufficient for halogenated organic handling due to poor solvent resistance if the chemical is in solution (e.g., DCM or DMSO).[1]

PPE CategorySpecificationOperational Logic
Hand Protection Nitrile (0.11 mm min) Primary Barrier: Nitrile offers excellent resistance to solid particulates.[1] Protocol: Double-gloving is mandatory when dissolving this compound in organic solvents (DCM, Chloroform) to prevent breakthrough.[1]
Eye Protection Chemical Safety Goggles Dust Control: Safety glasses with side shields are acceptable only inside a fume hood.[1] If working with fine powder outside a hood (discouraged), tight-fitting goggles are required to prevent ocular mucosal absorption.[1]
Respiratory N95 / P2 Respirator Inhalation Risk: Required only if engineering controls (fume hood) fail or during spill cleanup.[1] The compound exists as a solid/powder; inhalation of dust is a direct route to systemic exposure.[1]
Body Defense Lab Coat (High-Neck) Skin Coverage: Standard cotton/poly blend.[1] Ensure cuffs are tucked under gloves to prevent wrist exposure—a common contamination point.[1]

Part 4: Operational Handling Protocol

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).[1]

  • Static Control: Halogenated powders are often static-prone.[1] Use an anti-static gun or ionizer bar during weighing to prevent "flying powder" events.[1]

Step-by-Step Handling Workflow

Scenario: Transferring 500 mg for a coupling reaction.

  • Preparation:

    • Don PPE (Double Nitrile gloves).[1]

    • Place a disposable balance draft shield or weighing boat inside the fume hood.[1]

    • Critical Step: Pre-weigh the spatula.[1] Do not return excess chemical to the stock bottle to avoid cross-contamination.[1]

  • Solubilization (If applicable):

    • Solvent Choice: Soluble in Dichloromethane (DCM), Ethyl Acetate, and DMSO.

    • Caution: When dissolving in DCM, the high vapor pressure of the solvent can cause "bumping." Add solvent slowly down the side of the vial.[1]

  • Transfer:

    • Use a wide-mouth funnel for solid transfer to avoiding dusting.[1]

    • Immediately wipe the exterior of the stock bottle with a dry Kimwipe before returning to storage.[1]

Workflow Visualization

HandlingProtocol Start Start: Handling 3,4'-Dichloro-3'-fluorobenzophenone CheckHood Verify Fume Hood (Face Velocity > 0.5 m/s) Start->CheckHood PPE Don PPE: Double Nitrile Gloves + Goggles CheckHood->PPE Weighing Weighing Procedure: Use Anti-Static Gun Avoid Drafts PPE->Weighing Solubilization Solubilization: Add Solvent (DCM/DMSO) Slowly Weighing->Solubilization If dissolving Waste Disposal: Segregate as Halogenated Waste Weighing->Waste Solid Waste Solubilization->Waste Liquid Waste

Figure 1: Operational decision tree for safe handling and disposal of halogenated benzophenone derivatives.

Part 5: Emergency Response & Disposal Logistics

Spill Cleanup (Solid/Powder)
  • Do Not Sweep: Sweeping generates dust aerosols.[1]

  • Protocol:

    • Cover the spill with a damp paper towel (water or ethanol) to suppress dust.[1]

    • Scoop the damp material into a wide-mouth waste jar.[1]

    • Wipe the surface with a detergent solution, followed by an acetone rinse.[1]

Environmental Compliance (Disposal)
  • Categorization: Halogenated Organic Waste .

  • Strict Prohibition: Never dispose of this compound down the drain. The H411 classification (Toxic to aquatic life) mandates incineration via a licensed hazardous waste contractor.[1]

  • Labeling: Waste containers must be labeled "Toxic" and "Halogenated Solvent/Solid."

References

  • National Center for Biotechnology Information.[1] (2026).[1][8] PubChem Compound Summary for CID 520691, (3-Fluorophenyl)(4-fluorophenyl)methanone (Structural Analog Safety Profile). Retrieved March 5, 2026, from [Link]

  • European Chemicals Agency (ECHA).[1] (n.d.). C&L Inventory: Benzophenone derivatives and aquatic toxicity classifications. Retrieved March 5, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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